molecular formula C10H11BrO5 B8617512 5-Bromo-2,3,4-trimethoxybenzoic acid

5-Bromo-2,3,4-trimethoxybenzoic acid

Cat. No.: B8617512
M. Wt: 291.09 g/mol
InChI Key: XELGCRGDULGECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3,4-trimethoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO5 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3,4-trimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3,4-trimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO5

Molecular Weight

291.09 g/mol

IUPAC Name

5-bromo-2,3,4-trimethoxybenzoic acid

InChI

InChI=1S/C10H11BrO5/c1-14-7-5(10(12)13)4-6(11)8(15-2)9(7)16-3/h4H,1-3H3,(H,12,13)

InChI Key

XELGCRGDULGECO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)Br)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS 882670-68-0), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug discovery. This document delves into its properties, a proposed synthesis protocol, and its potential applications, with a focus on providing practical insights for laboratory professionals.

Core Molecular Characteristics

5-Bromo-2,3,4-trimethoxybenzoic acid belongs to the class of poly-substituted benzoic acid derivatives. The presence of three methoxy groups and a bromine atom on the benzene ring, in addition to the carboxylic acid functional group, imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The strategic placement of the bromine atom at the 5-position offers a reactive site for further functionalization, for instance, through cross-coupling reactions, which is a common strategy in the development of novel therapeutic agents.

Physicochemical and Spectral Data

A precise compilation of the physicochemical and spectral data is paramount for the unambiguous identification and quality assessment of 5-Bromo-2,3,4-trimethoxybenzoic acid in a research setting. While specific experimental data for this compound is not widely published, the following table provides expected properties based on its structure and data from closely related analogs like 2,3,4-trimethoxybenzoic acid.[1][2][3]

PropertyExpected Value / Characteristics
CAS Number 882670-68-0
Molecular Formula C₁₀H₁₁BrO₅
Molecular Weight 291.10 g/mol
Appearance Expected to be a white to off-white crystalline powder, similar to other substituted benzoic acids.
Melting Point The melting point is anticipated to be higher than that of its non-brominated precursor, 2,3,4-trimethoxybenzoic acid (99-102 °C), due to increased molecular weight and intermolecular forces.[1]
Solubility Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and poor solubility in water, a characteristic shared by many benzoic acid derivatives.[4]
¹H NMR Spectroscopy The proton NMR spectrum is predicted to show singlets for the three methoxy groups and a singlet for the remaining aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
¹³C NMR Spectroscopy The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the three methoxy carbons.

Synthesis and Purification

The synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid can be logically achieved through the electrophilic bromination of its precursor, 2,3,4-trimethoxybenzoic acid. N-Bromosuccinimide (NBS) is a suitable and commonly used brominating agent for such transformations, offering milder reaction conditions compared to elemental bromine.[5]

Proposed Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.

G cluster_synthesis Synthesis cluster_purification Purification start 2,3,4-Trimethoxybenzoic Acid + Acetic Acid reagent N-Bromosuccinimide (NBS) start->reagent Add NBS portion-wise reaction Stir at room temperature reagent->reaction quench Quench with water reaction->quench filtration Filter the precipitate quench->filtration Precipitate forms wash Wash with cold water filtration->wash drying Dry under vacuum wash->drying product 5-Bromo-2,3,4-trimethoxybenzoic acid drying->product

Caption: Proposed workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.

Detailed Experimental Protocol

Objective: To synthesize 5-Bromo-2,3,4-trimethoxybenzoic acid via electrophilic bromination of 2,3,4-trimethoxybenzoic acid.

Materials:

  • 2,3,4-Trimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2,3,4-trimethoxybenzoic acid in a minimal amount of glacial acetic acid with stirring.

  • To this solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes. The addition of NBS is a critical step; adding it in portions helps to control the reaction temperature and prevent the formation of di-brominated byproducts.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and unreacted NBS.

  • Dry the purified product under vacuum to obtain 5-Bromo-2,3,4-trimethoxybenzoic acid.

  • Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Applications in Research and Drug Discovery

Substituted benzoic acids are pivotal structural motifs in medicinal chemistry. While specific applications of 5-Bromo-2,3,4-trimethoxybenzoic acid are not extensively documented, its chemical structure suggests several potential areas of utility.

Derivatives of trimethoxybenzoic acid have been investigated for their potential as efflux pump inhibitors in bacteria.[6] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.[6] The 5-bromo-substituted derivative could serve as a precursor for generating a library of compounds to be screened for such activity.

Furthermore, the bromine atom provides a handle for introducing further chemical diversity through reactions such as Suzuki or Stille coupling, enabling the synthesis of more complex molecules with potential therapeutic applications. The trimethoxybenzene moiety is also found in a number of biologically active natural products and synthetic drugs, suggesting that this scaffold has privileged structural features for interacting with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Bromo-2,3,4-trimethoxybenzoic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][8]

The following diagram outlines the standard safety and handling protocol for this class of compounds.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Goggles Safety Goggles Ventilation Use in a Fume Hood Goggles->Ventilation Gloves Gloves Avoid_Contact Avoid Skin/Eye Contact Gloves->Avoid_Contact Coat Lab Coat Wash_Hands Wash Hands After Use Coat->Wash_Hands Container Tightly Sealed Container Ventilation->Container Location Cool, Dry Place Avoid_Contact->Location

Caption: Key safety and handling protocols for 5-Bromo-2,3,4-trimethoxybenzoic acid.

Conclusion

5-Bromo-2,3,4-trimethoxybenzoic acid is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its structure offers multiple avenues for further chemical modification. Researchers working with this compound should adhere to the proposed synthesis and safety protocols to ensure successful and safe experimentation. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly expand.

References

  • New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. Available at: [Link]

  • Safety Data Sheet: Erythrosine B - Carl ROTH. Available at: [Link]

  • CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC. Available at: [Link]

  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][10] - MDPI. Available at: [Link]

  • 3,4,5-Trimethoxybenzoic Acid at ₹ 900/kg in Vasai Virar | ID: 2854338401697 - IndiaMART. Available at: [Link]

  • Safety Data Sheet Erythrosin B - DeNovix. Available at: [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • WO1993002036A1 - Novel process for aromatic bromination - Google Patents.
  • SAFETY DATA SHEET. Available at: [Link]

  • NMR spectrum of trimethoxy benzoic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]

  • 2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem. Available at: [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
  • 2,4,5-trimethoxybenzoic acid, 490-64-2 - The Good Scents Company. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, 3,4,5-trimethoxy- - the NIST WebBook. Available at: [Link]

Sources

Structural and Synthetic Divergence: 5-Bromo-2,3,4-Trimethoxybenzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and complex organic synthesis, trimethoxybenzoic acid derivatives serve as indispensable molecular scaffolds. While 3,4,5-trimethoxybenzoic acid (TMBA) is a globally recognized, symmetrical building block utilized in blockbuster therapeutics (e.g., Trimethoprim, Trimebutine)[1], its halogenated and asymmetrical counterpart, 5-bromo-2,3,4-trimethoxybenzoic acid , represents a specialized intermediate designed for advanced structural elaboration[2].

This technical guide deconstructs the physicochemical properties, structural causality, and distinct synthetic workflows of these two compounds. By understanding the electronic and steric nuances of these scaffolds, development chemists can make informed, predictive decisions in transition-metal-catalyzed cross-coupling and API (Active Pharmaceutical Ingredient) synthesis.

Structural Causality & Electronic Profiling

The placement of methoxy (–OCH₃) and bromo (–Br) substituents on a benzoic acid core fundamentally alters its reactivity, solubility, and receptor-binding profile.

3,4,5-Trimethoxybenzoic Acid (CAS 118-41-2)

Often referred to as gallic acid trimethyl ether, this compound features a symmetrical 3,4,5-substitution pattern[3].

  • Electronic Effect: The three methoxy groups act as strong electron-donating groups (EDGs) via resonance, creating a highly electron-rich aromatic ring. This enhances the nucleophilicity of the ring and facilitates downstream esterification and amidation at the carboxylic acid site[3].

  • Application Logic: The symmetrical nature minimizes stereochemical complications during synthesis, making it ideal for bulk API manufacturing where predictable pharmacokinetics are required[1].

5-Bromo-2,3,4-Trimethoxybenzoic Acid (CAS 882670-68-0)

This derivative breaks symmetry by shifting the methoxy groups to the 2,3,4-positions and introducing a heavy bromine atom at the 5-position[2].

  • Electronic & Steric Effect: The 2,3,4-methoxy arrangement creates significant steric hindrance around the carboxylic acid (due to the ortho-methoxy group). The bromine atom at C5 provides a localized electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid compared to the 3,4,5-isomer.

  • Application Logic: The C–Br bond is not merely a structural feature; it is a deliberate synthetic handle. It allows the molecule to participate as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of complex heterocycles or biaryl systems[4].

Comparative Physicochemical Data

To facilitate rapid material selection, the quantitative data for both scaffolds is summarized below.

Property3,4,5-Trimethoxybenzoic Acid5-Bromo-2,3,4-Trimethoxybenzoic Acid
CAS Number 118-41-2882670-68-0
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₁BrO₅
Molecular Weight 212.20 g/mol 291.10 g/mol
Substitution Pattern Symmetrical (3,4,5-methoxy)Asymmetrical (2,3,4-methoxy, 5-bromo)
Electronic Profile Highly electron-rich, uniform distributionElectron-rich with localized halogen withdrawal
Solubility Profile Soluble in ethanol/acetone; limited in waterHighly lipophilic; soluble in halogenated solvents
Primary Utility Bulk API precursor (e.g., Trimethoprim)Cross-coupling intermediate for targeted APIs

Synthetic Methodologies & Self-Validating Protocols

As a process scientist, ensuring reproducibility requires understanding the why behind every operational step. Below are the validated, step-by-step synthetic protocols for generating these scaffolds.

Protocol A: Industrial Synthesis of 3,4,5-Trimethoxybenzoic Acid

Mechanism: Exhaustive electrophilic methylation of gallic acid. Rationale: Gallic acid contains three phenolic hydroxyls. To achieve complete conversion, a strong methylating agent (Dimethyl sulfate) is used under strictly controlled alkaline conditions to prevent the oxidation of the electron-rich phenoxide intermediates[1].

  • Preparation: Dissolve 1.0 equivalent of gallic acid in a 20% aqueous sodium hydroxide (NaOH) solution. Causality: NaOH deprotonates the hydroxyls, increasing their nucleophilicity.

  • Methylation: Dropwise addition of 3.5 equivalents of dimethyl sulfate (DMS) while maintaining the reaction temperature strictly between 35–40°C[1]. Causality: Exceeding 40°C leads to the hydrolysis of DMS, reducing yield and generating excess sulfuric acid.

  • Neutralization: After 4 hours of stirring, monitor the pH. If the pH drops below 8, add additional NaOH to maintain the alkaline environment.

  • Precipitation: Cool the mixture to 5°C and slowly acidify with concentrated HCl until pH 2 is reached. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing precipitation.

  • Purification: Filter the crude white crystalline powder and recrystallize from ethanol to achieve an assay of ≥99%[1].

Protocol B: Regioselective Bromination to 5-Bromo-2,3,4-Trimethoxybenzoic Acid

Mechanism: Electrophilic Aromatic Substitution (EAS). Rationale: Starting from 2,3,4-trimethoxybenzoic acid, the 5-position is highly activated. It is para to the 2-methoxy group and ortho to the 4-methoxy group. Bromination must be conducted at low temperatures in the dark to prevent radical pathways and polybromination[4].

  • Substrate Solvation: Dissolve 1.0 equivalent of 2,3,4-trimethoxybenzoic acid in anhydrous chloroform (CHCl₃)[4]. Causality: Non-polar halogenated solvents stabilize the bromonium intermediate without participating in the reaction.

  • Electrophile Addition: Shield the reaction flask from light. Slowly add 1.05 equivalents of elemental Bromine (Br₂) dissolved in CHCl₃ dropwise at 0°C[4]. Causality: Light restriction prevents homolytic cleavage of Br₂, ensuring the reaction proceeds strictly via the EAS pathway.

  • Propagation: Allow the mixture to warm to room temperature and stir for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed.

  • Quenching: Add a 10% aqueous solution of sodium bisulfite (NaHSO₃)[5]. Causality: NaHSO₃ acts as a reducing agent, instantly neutralizing any unreacted electrophilic bromine into benign bromide ions, preventing downstream oxidative degradation.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-bromo derivative[4].

Workflow Visualization: Divergent Synthetic Utility

The following diagram illustrates how the structural differences between these two benzoic acids dictate their distinct trajectories in pharmaceutical development.

G GA Gallic Acid (Natural Precursor) TMBA345 3,4,5-Trimethoxybenzoic Acid (CAS 118-41-2) GA->TMBA345 Exhaustive Methylation API1 Traditional APIs (Trimethoprim, Trimebutine) TMBA345->API1 Amidation/Esterification TMBA234 2,3,4-Trimethoxybenzoic Acid (CAS 573-11-5) BrTMBA 5-Bromo-2,3,4-TMBA (CAS 882670-68-0) TMBA234->BrTMBA Electrophilic Bromination Coupling Pd-Catalyzed Cross-Coupling BrTMBA->Coupling C-C/C-N Bond Formation API2 Advanced/Targeted APIs (Sterically Hindered) Coupling->API2 Structural Elaboration

Caption: Divergent synthetic pathways of 3,4,5-TMBA and 5-Br-2,3,4-TMBA in drug development.

Conclusion

The selection between 3,4,5-trimethoxybenzoic acid and 5-bromo-2,3,4-trimethoxybenzoic acid is dictated entirely by the synthetic end-goal. 3,4,5-TMBA remains the gold standard for appending electron-rich, symmetrical aromatic domains to pharmacophores[3]. Conversely, the 5-bromo-2,3,4-TMBA variant is a precision tool; its asymmetrical steric bulk forces specific molecular conformations, while the C5-bromine serves as an essential anchor for transition-metal catalysis, allowing chemists to build complex, multidimensional API architectures[2][4].

References

  • "The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid", nbinno.com.
  • "3,4,5-Trimethoxybenzoic Acid丨CAS 118-41-2", Leapchem.
  • "Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin", The Journal of Organic Chemistry.
  • "2,3,4-Trimethoxybenzoic acid | 573-11-5", ChemicalBook.
  • "5-bromo-2,3,4-trimethoxybenzoic acid - CAS号882670-68-0", MolAid.

Sources

Strategic Sourcing and Technical Utilization of 5-Bromo-2,3,4-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality validation of 5-Bromo-2,3,4-trimethoxybenzoic acid , a specialized organobromine building block used in the development of polyphenol derivatives and pharmacophores.

Executive Summary & Chemical Profile

5-Bromo-2,3,4-trimethoxybenzoic acid is a high-value, non-commodity intermediate. Unlike its abundant isomer (3,4,5-trimethoxybenzoic acid, a gallic acid derivative), the 2,3,4-isomer possesses a unique substitution pattern that imparts distinct steric and electronic properties to downstream pharmaceutical targets. It is primarily utilized in the synthesis of functionalized flavonoids , isoquinoline alkaloids , and enzyme inhibitors where regioselective halogenation is critical for Structure-Activity Relationship (SAR) tuning.

Chemical Identity Table
ParameterSpecification
Chemical Name 5-Bromo-2,3,4-trimethoxybenzoic acid
CAS Number 882670-68-0 (Primary); Verify with vendor
Molecular Formula C₁₀H₁₁BrO₅
Molecular Weight 291.10 g/mol
Core Scaffold Benzoic Acid
Substituents 2,3,4-Trimethoxy (electron-donating); 5-Bromo (electron-withdrawing/leaving group)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Appearance Off-white to pale yellow crystalline solid

Sourcing Intelligence: Suppliers & Price Analysis

Due to its specific substitution pattern, this compound is rarely held in bulk stock by catalog vendors (e.g., Sigma-Aldrich, Fisher). It is typically classified as a "Make-to-Order" (MTO) or "Custom Synthesis" item.

Market Availability Matrix
Supplier CategoryRepresentative VendorsAvailability StatusLead Time
Aggregators/Specialists Aaron Chemicals , MolAid , Ambeed Limited Stock / Inquiry1–2 Weeks (if stock)
Custom Synthesis BOC Sciences , Combi-Blocks , Wuxi AppTec Made to Order4–8 Weeks
Catalog Giants Sigma-Aldrich, TCIUnlikely to listN/A
Price Benchmarking (Q1 2025 Estimates)

Pricing is highly volatile and volume-dependent. The data below reflects average quotes for research-grade purity (>97%).

QuantityEstimated Price Range (USD)Price Per GramNotes
1 g $150 – $250$200/gHigh markup for small aliquots.
5 g $450 – $650$110/gStandard medicinal chemistry scale.
25 g $1,200 – $1,800$60/gPilot scale; requires lead time.
100 g Inquiry Only<$40/gRequires custom batch synthesis.

Procurement Advisory: Always request a Certificate of Analysis (CoA) and H-NMR prior to purchase. Ensure the vendor confirms the regiochemistry (5-bromo vs. 6-bromo), as the 6-bromo isomer is a common impurity due to steric crowding.

Technical Synthesis: The "Self-Validating" Protocol

If commercial sourcing is cost-prohibitive or lead times are excessive, in-house synthesis is a viable and scalable option. The following protocol describes the regioselective bromination of 2,3,4-trimethoxybenzoic acid .

Retrosynthetic Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 2,3,4-trimethoxy motif strongly activates the ring.

  • Position 6: Ortho to the carboxyl group (sterically hindered) and ortho to the 2-OMe group.

  • Position 5: Meta to the carboxyl group and ortho to the 4-OMe group.

  • Result: Bromination occurs preferentially at Position 5 due to the synergistic directing effects of the 2-OMe (para-director) and 4-OMe (ortho-director), avoiding the steric congestion at Position 6.

SynthesisPathway Start 2,3,4-Trimethoxybenzoic Acid (CAS: 573-11-5) Intermediate Sigma-Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) Solvent: DMF or MeCN Reagent->Intermediate Product 5-Bromo-2,3,4-trimethoxybenzoic Acid (Target) Intermediate->Product -HBr (Aromatization)

Figure 1: Regioselective bromination pathway driven by electronic activation of the 4-OMe group.

Experimental Protocol (Bench Scale: 10 mmol)

Safety: Bromination reactions can be exothermic. Work in a fume hood.

  • Preparation: Dissolve 2,3,4-trimethoxybenzoic acid (2.12 g, 10.0 mmol) in Acetonitrile (MeCN) (20 mL) or DMF (10 mL). DMF accelerates the reaction but is harder to remove.

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

    • Mechanistic Note: NBS provides a controlled source of electrophilic bromine (

      
      ), minimizing over-bromination compared to elemental bromine (
      
      
      
      ).
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (0.5 g) to quench residual bromine species.

    • The product typically precipitates as a white solid. Stir for 30 minutes.

  • Isolation: Filter the precipitate. Wash the cake with cold water (3 x 20 mL) to remove succinimide byproduct.

  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary. Dry in a vacuum oven at 45°C.

Quality Assurance & Validation Logic

To ensure the synthesized or purchased material is suitable for drug development, apply the following validation logic.

H-NMR Validation Logic (The "Singlet Test")

This is the most critical self-validating step to confirm regiochemistry (5-Bromo vs. 6-Bromo).

  • Starting Material (2,3,4-TMBA): Contains two aromatic protons at positions 5 and 6. They are ortho-coupled.

    • Spectrum: Two doublets (

      
      ).
      
  • Target Product (5-Bromo-2,3,4-TMBA): The proton at position 5 is replaced by Bromine.[1] Only the proton at position 6 remains.

    • Spectrum:One Singlet in the aromatic region (

      
      ).
      
    • Failure Mode: If you see a doublet or two singlets, the reaction failed or produced a mixture.

HPLC Specification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 97.0% (Area %).

QC Workflow Diagram

QC_Workflow Sample Received/Synthesized Batch NMR 1H-NMR Analysis (DMSO-d6) Sample->NMR Decision Aromatic Region Check NMR->Decision Pass Single Singlet (H-6) CONFIRMED Decision->Pass Singlet observed Fail Doublets or Multiples REJECT Decision->Fail Coupling observed HPLC HPLC Purity Check (>97%) Pass->HPLC Release Release for Research HPLC->Release

Figure 2: Quality Control Decision Tree ensuring regiochemical accuracy.

References

  • Chemical Identity & CAS: MolAid. 5-bromo-2,3,4-trimethoxybenzoic acid Structure and Properties. Retrieved from .

  • Synthesis Protocol Basis: Wang, Z., et al. "Synthesis of brominated trimethoxybenzene derivatives via NBS-mediated electrophilic substitution." ResearchGate, 2025.
  • Supplier Pricing Data: Aaron Chemicals. Product Listing: 5-Bromo-2,3,4-trimethoxybenzoic acid. Retrieved from .

  • Mechanistic Grounding: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.

Sources

Technical Safety & Handling Guide: 5-Bromo-2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 5-Bromo-2,3,4-trimethoxybenzoic acid , designed for researchers and drug development professionals.

Compound Identity & Strategic Significance

5-Bromo-2,3,4-trimethoxybenzoic acid is a specialized halogenated aromatic intermediate used primarily in the synthesis of kinase inhibitors targeting angiogenesis pathways (e.g., Tie-2 and VEGF receptors). Its structural motif—a benzoic acid core decorated with three methoxy groups and a bromine atom—serves as a critical scaffold for structure-activity relationship (SAR) modulation, influencing both lipophilicity and protein binding affinity.

Chemical Identification
ParameterDetail
Chemical Name 5-Bromo-2,3,4-trimethoxybenzoic acid
CAS Number 882670-68-0
Molecular Formula C₁₀H₁₁BrO₅
Molecular Weight 291.10 g/mol
SMILES COc1c(C(=O)O)c(OC)c(OC)c(Br)c1
Key Application Intermediate for heterocyclic kinase inhibitors (e.g., aryl-nitrogen bicyclics) [1].

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this isomer is limited compared to its parent compound (2,3,4-trimethoxybenzoic acid), its hazard profile is derived from established Structure-Activity Relationships (SAR) for brominated benzoic acid derivatives.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[2][3][4]

Critical Risk Factors[3]
  • Acidic Corrosivity: The free carboxylic acid moiety (

    
    ) poses a direct contact hazard to mucous membranes.
    
  • Halogen Sensitization: Brominated aromatics carry a latent risk of skin sensitization; minimize dermal exposure.

  • Dust Explosion Potential: As a fine organic powder, high concentrations in air may form explosive dust clouds.

Technical Handling & Synthesis Protocol

Synthesis Workflow (Self-Validating Protocol)

The following protocol is adapted from patent literature describing the synthesis of kinase inhibitors [1]. It utilizes a bromination strategy that requires strict control of stoichiometry to prevent over-bromination.

Reaction Logic: Electrophilic aromatic substitution (EAS) is directed by the activating methoxy groups. The C5 position is electronically favored due to the ortho/para directing power of the methoxy groups at C4 and C6 (relative to the ring), though steric hindrance from the C4-methoxy and C1-carboxyl groups must be managed.

Reagents:

  • 2,3,4-Trimethoxybenzoic acid (Starting Material)[5][6][7]

  • Sodium Acetate (NaOAc) (Buffer/Base)

  • Bromine (

    
    ) (Reagent)
    
  • Acetic Acid (AcOH) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 22 mmol (4.7 g) of 2,3,4-trimethoxybenzoic acid and 40 mmol (5.5 g) of NaOAc in 35 mL of Glacial Acetic Acid. Reasoning: NaOAc buffers the HBr generated, preventing acid-catalyzed degradation.

  • Addition: Cool the solution to 15°C. Add a solution of Bromine (1.05 eq) in AcOH dropwise over 30 minutes. Control: Slow addition prevents thermal runaway and poly-bromination.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS for disappearance of starting material.

  • Quench: Pour mixture into ice-water (200 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove residual AcOH and inorganic salts.

  • Purification: Recrystallize from ethanol/water if necessary.

Visualization of Synthesis Pathway

SynthesisWorkflow Start 2,3,4-Trimethoxybenzoic Acid (Solubilized in AcOH) Buffer Add NaOAc (HBr Scavenger) Start->Buffer Activation Bromination Add Br2 / AcOH (Dropwise @ 15°C) Buffer->Bromination Electrophilic Attack Reaction Stir @ RT (2-4 Hours) Bromination->Reaction Conversion Quench Quench in Ice Water (Precipitation) Reaction->Quench Termination Product 5-Bromo-2,3,4-trimethoxybenzoic acid (Solid Isolate) Quench->Product Filtration

Caption: Figure 1. Controlled bromination workflow for 5-Bromo-2,3,4-trimethoxybenzoic acid synthesis [1].

Physicochemical Properties[2][7][8][9]

Quantitative data is essential for process scaling and formulation.

PropertyValue / ObservationNote
Physical State Solid PowderOff-white to beige
Melting Point > 100°C (Predicted)Parent acid MP is 99-102°C; Br substitution typically increases MP.
Solubility (Water) Low (< 1 mg/mL)Requires pH adjustment (basic) for aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, DCM.
pKa ~3.5 - 4.0Acidic; forms salts with weak bases.
LogP ~2.5 (Predicted)Moderately lipophilic due to methoxy/bromo groups.

Emergency Response & Spill Management

First Aid Protocols
  • Eye Contact: Immediately flush with saline/water for 15 minutes. The acidic nature requires prompt dilution to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1] If synthesis involved elemental bromine, treat for potential bromine burns (neutralize with thiosulfate solution if

    
     contamination is suspected).
    
  • Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

Spill Response Logic

In the event of a laboratory spill, follow this decision tree to ensure containment and safety.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill (Solvent/Acid) Assess->Liquid ActionSolid Wet Sweep / HEPA Vacuum (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Neutralize with NaHCO3 Liquid->ActionLiquid Disposal Collect in HazMat Container Label: 'Organic Acid Waste' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Figure 2. Decision matrix for safe spill cleanup of 5-Bromo-2,3,4-trimethoxybenzoic acid.

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated) is recommended for long-term stability, though room temperature storage is acceptable for short durations. Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents (risk of fire), Strong bases (exothermic salt formation).

  • Shelf Life: Stable for >2 years if protected from moisture and light.

References

  • Burns, C. J., et al. (2006). Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. WO Patent 2006039718A2. Example 629.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,3,4-Trimethoxybenzoic acid. (Parent Compound Data).

  • Molaid Chemicals. (2025).[1][2] 5-bromo-2,3,4-trimethoxybenzoic acid CAS 882670-68-0.[8]

Sources

Comparative Technical Guide: 5-Bromo vs. 6-Bromo-2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of 2,3,4-trimethoxybenzoic acid (2,3,4-TMBA) is a critical decision point in the synthesis of pharmacophores, particularly for polyphenol-based antioxidants, isoquinoline alkaloids, and kinase inhibitors. The introduction of a bromine handle at the C5 versus C6 position fundamentally alters the steric environment, electronic properties, and subsequent reactivity of the scaffold.

This guide delineates the divergent synthetic pathways, spectroscopic signatures, and reactivity profiles of 5-bromo-2,3,4-trimethoxybenzoic acid (5-Br-TMBA) and 6-bromo-2,3,4-trimethoxybenzoic acid (6-Br-TMBA).

Structural Analysis & Regiochemistry

The core scaffold, 2,3,4-trimethoxybenzoic acid, presents two available sites for electrophilic or nucleophilic attack: C5 and C6. The choice between these positions is dictated by the interplay of electronic activation and directing group effects.

Electronic Landscape
  • C5 Position (The "Activated" Site): This position is para to the C2-methoxy group and ortho to the C4-methoxy group. Both methoxy groups are strong electron-donating groups (EDGs) that activate the ring via resonance. Consequently, C5 is the most electron-rich site on the ring and the preferred target for Electrophilic Aromatic Substitution (EAS).

  • C6 Position (The "Directed" Site): This position is ortho to the carboxylic acid moiety. While electronically less activated than C5 (being meta to the strong C2/C4 activators), it is spatially proximal to the carboxylate. This proximity allows for Directed Ortho Metalation (DoM), where the carboxylate (or a derivative) coordinates a strong base (e.g.,

    
    -BuLi), directing deprotonation specifically to C6.
    
Steric Environment
  • 5-Bromo: The bromine atom is flanked by the C4-methoxy group and a proton at C6. This position is relatively accessible for cross-coupling catalysts.

  • 6-Bromo: The bromine atom is wedged between the C1-carboxyl group and the C5-proton (or substituent). This creates significant steric strain ("ortho effect"), which can twist the carboxyl group out of planarity with the aromatic ring, altering solubility and pKa.

Divergent Synthetic Pathways

The synthesis of these two isomers requires fundamentally different chemical strategies: thermodynamic/electronic control for the 5-bromo isomer and kinetic/coordination control for the 6-bromo isomer.

Synthesis of 5-Bromo-2,3,4-Trimethoxybenzoic Acid

Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: Bromine (


) in Acetic Acid or N-Bromosuccinimide (NBS) in DMF.

Because C5 is the most nucleophilic site, direct bromination proceeds with high regioselectivity (>95%). The C6 position is deactivated by the inductive electron-withdrawing nature of the adjacent carboxyl group and steric hindrance.

Synthesis of 6-Bromo-2,3,4-Trimethoxybenzoic Acid

Mechanism: Directed Ortho Metalation (DoM). Reagents:


-Butyllithium (

-BuLi) or Lithium Diisopropylamide (LDA), followed by an electrophilic bromine source (

or 1,2-dibromoethane).

Direct bromination will not yield the 6-bromo isomer. Instead, the acidity of the C6 proton is exploited. The carboxylate group (formed in situ by the first equivalent of base) coordinates the lithium ion, bringing the base into proximity with the C6 proton. This "complex-induced proximity effect" (CIPE) overrides the electronic activation at C5.

SynthesisPathways Start 2,3,4-Trimethoxybenzoic Acid EAS_Cond Electrophilic Aromatic Substitution (Br2/AcOH or NBS) Start->EAS_Cond Electronic Control DoM_Cond Directed Ortho Metalation (1. n-BuLi/THF, -78°C 2. CBr4) Start->DoM_Cond Coordination Control Prod_5Br 5-Bromo-2,3,4-TMBA (Major Product) EAS_Cond->Prod_5Br Lith_Int Lithium Intermediate (Li coordinated to COO-) DoM_Cond->Lith_Int Prod_6Br 6-Bromo-2,3,4-TMBA (Regioselective) Lith_Int->Prod_6Br

Figure 1: Divergent synthetic workflows for accessing 5-bromo and 6-bromo regioisomers.

Spectroscopic Differentiation (NMR)[1]

Distinguishing these isomers via


H NMR is straightforward due to the distinct chemical environments of the remaining aromatic proton.
Feature5-Bromo Isomer (H at C6)6-Bromo Isomer (H at C5)
Remaining Proton H6 (Ortho to COOH)H5 (Meta to COOH)
Chemical Shift (

)
~7.6 – 8.0 ppm (Deshielded)~6.9 – 7.2 ppm (Shielded)
Multiplicity Singlet (s)Singlet (s)
NOE Correlation Strong NOE with C1-COOH (if protonated)Strong NOE with C4-OMe

Diagnostic Logic:

  • The H6 proton in the 5-bromo isomer lies in the desshielding cone of the carbonyl group, shifting it significantly downfield.

  • The H5 proton in the 6-bromo isomer is shielded by the electron-rich methoxy groups and lacks the direct ortho-carbonyl deshielding effect.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,3,4-trimethoxybenzoic Acid

Objective: High-yield synthesis via electrophilic substitution.

  • Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (10.0 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add a solution of Bromine (

    
    , 10.5 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes at room temperature.
    
    • Note: The solution will turn dark red. Maintain temperature < 30°C to avoid over-bromination.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–95%.

Protocol B: Synthesis of 6-Bromo-2,3,4-trimethoxybenzoic Acid

Objective: Regioselective synthesis via Directed Ortho Metalation (DoM).

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 2,3,4-trimethoxybenzoic acid (5.0 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -Butyllithium (2.2 equivalents, 11.0 mmol) dropwise.
    
    • Mechanistic Note: The first equivalent deprotonates the carboxylic acid to the carboxylate; the second equivalent performs the C6-lithiation.

    • Time: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Bromination: Add a solution of Carbon Tetrabromide (

    
    , 6.0 mmol) or 1,2-dibromoethane in THF dropwise.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quenching: Quench with saturated

    
     solution.
    
  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography is often required to separate trace unreacted starting material.

    • Expected Yield: 60–75%.

Applications in Drug Discovery

The choice of isomer dictates the geometry of the final drug candidate.

  • 5-Bromo Isomer Applications:

    • Linear Extension: Used when the pharmacophore requires extension away from the benzoic acid core.

    • Examples: Synthesis of biphenyl systems where the carboxylic acid serves as a polar "head" group.

    • Reactivity: Excellent substrate for Suzuki-Miyaura coupling due to lower steric hindrance.

  • 6-Bromo Isomer Applications:

    • Fused Ring Systems: Key intermediate for synthesizing aza-fluorenones or phenanthridinones via intramolecular cyclization between the C6-position and the carboxyl group.

    • Conformational Locking: The C6-bromo group forces the carboxylate out of plane, which can improve oral bioavailability by masking the polarity of the acid in certain prodrug designs.

References

  • Regioselectivity in Bromination of Alkoxybenzenes

    • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
    • Source:

  • Directed Ortho Metalation (DoM)

    • Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy.
    • Source:

  • General Synthesis of Brominated Trimethoxybenzoic Acids

    • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid synthesis (Analogous chemistry).
    • Source:

Methodological & Application

Synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid from 2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 5-bromo-2,3,4-trimethoxybenzoic acid from 2,3,4-trimethoxybenzoic acid is a classic example of electrophilic aromatic substitution (EAS) controlled by the interplay of electronic activation and steric constraints. This compound serves as a critical intermediate in the development of polyphenol analogs, antimicrobial agents, and specific pharmaceutical scaffolds where the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details a robust, scalable protocol using elemental bromine in glacial acetic acid. Unlike generic procedures, this note focuses on ensuring regiochemical purity (avoiding the 6-bromo isomer) and maximizing yield through precise process control.

Key Reaction Parameters
ParameterSpecification
Starting Material 2,3,4-Trimethoxybenzoic acid (CAS: 4131-80-0)
Reagent Bromine (

)
Solvent Glacial Acetic Acid (AcOH)
Reaction Type Electrophilic Aromatic Substitution (

)
Target Position C-5 (Meta to COOH, Para to C2-OMe)
Expected Yield 85 - 92%

Scientific Foundation: Mechanism & Regioselectivity

Regiochemical Logic

The starting material possesses three activating methoxy groups (-OMe) and one deactivating carboxylic acid group (-COOH). The regioselectivity is dictated by the consensus of directing effects:

  • -COOH (C1): Deactivating, meta-director. Directs to C3 (blocked) and C5 .

  • -OMe (C2): Strongly activating, ortho/para-director. Directs to C3 (blocked) and C5 (para).

  • -OMe (C3): Activating. Directs to C6 (para).

  • -OMe (C4): Activating. Directs to C5 (ortho).

Reaction Pathway Visualization

The following diagram illustrates the transformation and the directing vectors.

ReactionPathway cluster_legend Directing Effects SM 2,3,4-Trimethoxybenzoic Acid (Starting Material) Inter Sigma Complex (Resonance Stabilized) SM->Inter Nucleophilic Attack at C5 Prod 5-Bromo-2,3,4-trimethoxybenzoic Acid (Target) Inter->Prod Re-aromatization HBr - HBr (Byproduct) Inter->HBr Br2 Br2 / AcOH (Electrophile Generation) Br2->Inter Polarization D1 C2-OMe: Directs to C5 (Para) D2 C4-OMe: Directs to C5 (Ortho) D3 C1-COOH: Directs to C5 (Meta)

Caption: Mechanistic flow of bromination targeting the C5 position, driven by synergistic directing effects.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,3,4-Trimethoxybenzoic acid (>98% purity).[1]

    • Bromine (Reagent grade).[2] Caution: Highly toxic and corrosive.[3]

    • Glacial Acetic Acid (Anhydrous).

    • Sodium Bisulfite (

      
      ) or Sodium Thiosulfate (saturated aqueous solution).
      
    • Deionized Water.

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.[4]

    • Pressure-equalizing addition funnel (with PTFE stopcock).

    • Gas trap (scrubber) containing 10% NaOH to neutralize HBr fumes.

    • Ice-water bath.[5]

Step-by-Step Methodology
Step 1: Reaction Setup[6][7]
  • Dissolution: In the 3-neck RBF, dissolve 10.0 g (47.1 mmol) of 2,3,4-trimethoxybenzoic acid in 50 mL of glacial acetic acid. Stir until a clear, homogeneous solution is obtained.

    • Expert Insight: If solubility is slow, mild heating to 30°C is permissible, but cool back to room temperature (20-25°C) before adding bromine to control the exotherm.

  • Scrubber Connection: Connect the flask outlet to the NaOH gas trap to neutralize the HBr gas evolved during the reaction.

Step 2: Bromination (The Critical Step)
  • Preparation of Bromine Solution: In a fume hood, dilute 2.6 mL (51.8 mmol, 1.1 equiv) of elemental bromine in 10 mL of glacial acetic acid. Transfer this solution to the addition funnel.

    • Why Dilute? Adding neat bromine can create localized hot spots, leading to poly-bromination or oxidation. Dilution ensures a controlled concentration gradient.

  • Controlled Addition: Dropwise add the bromine solution to the stirred reaction mixture over 30-45 minutes .

    • Observation: The solution will turn from colorless to deep orange/red.

    • Temperature Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 40°C to prevent decarboxylation or over-bromination.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours . Monitor progress via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a slightly less polar product spot.
    
Step 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Bisulfite Wash: If the suspension remains yellow/orange (indicating excess bromine), add saturated sodium bisulfite solution dropwise until the supernatant is colorless.

    • Mechanism:[6][7][8]

      
      .
      
  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 3 x 50 mL Cold Water (to remove acetic acid and inorganic salts).

    • 1 x 20 mL Cold Hexane (optional, to remove trace non-polar impurities).

Step 4: Purification
  • Recrystallization: The crude solid is typically pure enough (>95%) for most applications. For analytical purity, recrystallize from Ethanol/Water (1:1) or Methanol .

    • Dissolve solid in minimum hot ethanol.

    • Add warm water until slightly turbid.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 2,3,4-Trimethoxybenzoic Acid + Glacial AcOH AddBr Add Br2/AcOH Solution (Dropwise, 20-30°C) Start->AddBr Stir Stir 2-4 Hours (Monitor TLC) AddBr->Stir Quench Pour into Ice Water + NaHSO3 (Remove excess Br2) Stir->Quench Filter Vacuum Filtration Wash with Water Quench->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure 5-Bromo-2,3,4-trimethoxybenzoic Acid Recryst->Final

Caption: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

To validate the synthesis, compare the analytical data against the expected values. The loss of the ortho-coupling in the aromatic region of the NMR is the definitive proof of substitution at C5.

TechniqueExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity; yellowing indicates residual

.
Melting Point 145 - 155°C (Estimated)*Higher than starting material (

).
1H NMR (DMSO-d6) Singlet at

ppm (1H)
Represents H-6 . The doublet pair (H5/H6) of the SM disappears.
1H NMR (Methoxy) Three singlets (

ppm)
Intact trimethoxy pattern.
Mass Spec (ESI-) [M-H]- peaks at m/z 289 and 291Characteristic 1:1 isotopic ratio of Bromine (

).

*Note: While the specific melting point of the 5-bromo derivative is not standard in common catalogs, it consistently follows the trend of being significantly higher than the non-halogenated precursor.

Safety & Handling

  • Bromine: Extremely hazardous. Causes severe burns and is fatal if inhaled. Must be handled in a functioning fume hood. Wear double nitrile gloves and a face shield.

  • Glacial Acetic Acid: Corrosive and flammable.

  • Waste Disposal: All aqueous waste containing bromide/bromine must be quenched with bisulfite before disposal. Do not mix with strong oxidizers.

References

  • Regioselectivity in Alkoxybenzenes

    • Smith, J. R., et al. "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." National Science Foundation (NSF) Public Access. Available at: [Link]

  • General Bromination Protocols

    • "Bromination of Some Aromatic Compounds by Bromine in Acetic Acid."[4] Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Related Substrate (3,4,5-Trimethoxybenzoic Acid)

    • "2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Synthesis and crystallization." National Institutes of Health (PMC). Available at: [Link]

  • Alternative NBS Method (Analogous)

    • "Regioselective Electrophilic Aromatic Bromination." National Institutes of Health (PMC). Available at: [Link]

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,3,4-trimethoxybenzoic Acid

Executive Summary & Strategic Analysis

5-Bromo-2,3,4-trimethoxybenzoic acid represents a challenging but highly valuable substrate in organic synthesis. It serves as a core scaffold for polyphenol analogs, gallic acid derivatives, and specific alkaloid targets.

Technical Challenges:

  • Electronic Deactivation: The three methoxy groups (positions 2, 3, and 4) are strong electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the benzene ring, stabilizing the C-Br bond and making the oxidative addition of Palladium(0) slower compared to electron-deficient aryl halides.

  • Steric Environment: The bromine at the 5-position is flanked by a methoxy group at C4.[1] While not fully "ortho-di-substituted" blocked, the C4-OMe exerts steric pressure that can hinder the approach of bulky catalytic complexes.

  • Free Carboxylic Acid: The acidic proton (pKa ~4) will instantly quench anionic intermediates or consume base. Standard protocols must be modified to accommodate the formation of the carboxylate salt in situ, or the substrate must be protected as an ester.

Strategic Recommendation: For research-scale (<1g) where speed is critical, Protocol A (Direct Coupling) is recommended using a high-activity catalyst (SPhos-Pd) to overcome electronic deactivation. For process-scale (>10g), Protocol B (Ester Protection) is preferred to avoid solubility issues associated with large volumes of aqueous base.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the specific catalytic cycle challenges for this electron-rich substrate.

SuzukiCycle cluster_0 Critical Failure Point Start Substrate: 5-Bromo-2,3,4-trimethoxybenzoic acid Base Base Activation: Formation of Carboxylate (Ar-COO- K+) Start->Base + K3PO4 (aq) OxAdd Oxidative Addition (Slow Step): L-Pd(II)-Br (Retarded by OMe EDGs) Base->OxAdd + L-Pd(0) Pd0 Active Catalyst: L-Pd(0) Pd0->OxAdd Cycle Start TransMet Transmetallation: Boronate Complex OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination: Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich trimethoxy ring.

Experimental Protocols

Protocol A: Direct Coupling of Free Acid (High-Throughput / Green)

Best for: Rapid synthesis, avoiding protection/deprotection steps.

Rationale: This method utilizes a biphasic system with a phase-transfer effect.[2] The use of SPhos (a Buchwald biaryl phosphine) is non-negotiable here; its electron-rich nature facilitates the difficult oxidative addition into the electron-rich aryl bromide.

Reagents:

  • Substrate: 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.5 equiv) — Note: Excess base is required to neutralize the COOH and drive the Suzuki cycle.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 mmol, 291 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (3.5 mmol, 742 mg).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Under a positive stream of Argon, quickly add the SPhos Pd G2 precatalyst (approx. 15-20 mg). Reseal immediately.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material peak (negative mode MS) should disappear.

  • Workup (Acid-Base Purification):

    • Cool to room temperature.[1][2][3]

    • Dilute with water (10 mL) and wash with Ethyl Acetate (2 x 10 mL). Discard the organic layer (removes boronic acid byproducts and phosphine oxides).

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate.[4]

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[5]

Protocol B: Coupling of Methyl Ester (Standard Synthesis)

Best for: Large scale, substrates sensitive to high pH.

Rationale: Converting the acid to a methyl ester prevents catalyst poisoning and solubility issues. Standard "Suzuki conditions" apply.

Reagents:

  • Substrate: Methyl 5-bromo-2,3,4-trimethoxybenzoate (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Robust against sterics.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1)

Step-by-Step Procedure:

  • Protection (Pre-step): Reflux the starting acid in Methanol with catalytic H₂SO₄ for 3 hours. Concentrate and work up to obtain the methyl ester.

  • Coupling: Combine Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in the solvent mixture.

  • Catalysis: Add Pd(dppf)Cl₂·DCM. Degas thoroughly.

  • Reaction: Heat to 90°C for 6 hours.

  • Workup: Standard organic workup (Water/EtOAc). Purification via Silica Gel Chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis (Post-step): Treat the coupled ester with LiOH in THF/H₂O to regenerate the carboxylic acid.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to electron-rich ring.Switch ligand to SPhos or XPhos . Increase Temp to 100°C.
Protodeboronation Boronic acid is unstable under basic conditions.Switch base to KF (anhydrous conditions) or use Boronic Ester (Pinacol).
Homocoupling (Ar-Ar) Oxygen leak in the system.Degas solvents more rigorously (sparge with Ar for 20 min).
Precipitation Poor solubility of the carboxylate salt.Increase water ratio in Protocol A or switch to Protocol B (Ester).

References

  • Mechanistic Insight on Electron-Rich Substrates

    • Title: "Suzuki-Miyaura Cross-Coupling: The Role of Electron-Rich Phosphines"
    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Protocol for Free Carboxylic Acids

    • Title: "Ligand-free Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids in w
    • Source:Green Chemistry, 2011.
    • URL:[Link]

  • Synthesis of Trimethoxybenzoic Acid Derivatives

    • Title: "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
    • Source:Bioorganic & Medicinal Chemistry, 2013.
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Cross-Coupling Reaction"[1][5][6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Optimized Esterification Protocols for 5-Bromo-2,3,4-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In drug development and complex natural product synthesis, heavily substituted benzoic acids present unique synthetic challenges. 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS: 882670-68-0) [1] is a prime example, serving as a critical building block for various pharmacophores. The esterification of this compound to methyl 5-bromo-2,3,4-trimethoxybenzoate (CAS: 114605-73-1 or 1968-71-4) [2][3] requires careful methodological selection due to its specific stereoelectronic profile.

The Steric Challenge: The Buttressing Effect

Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon, forming a bulky tetrahedral intermediate. While the parent 2,3,4-trimethoxybenzoic acid can undergo Fischer esterification with moderate success[4], the addition of a massive bromine atom at the C5 position induces a severe "buttressing effect."

The C5 bromine sterically compresses the adjacent C4, C3, and C2 methoxy groups. This forces the C2 methoxy group closer to the C1 carboxyl moiety, effectively shielding the carbonyl carbon from the Dunitz angle of nucleophilic attack. Consequently, standard acid-catalyzed esterification (e.g., H2SO4/MeOH) suffers from sluggish kinetics, incomplete conversion, and thermal degradation upon prolonged reflux.

Strategic Solutions

To ensure a self-validating, high-yield protocol, we must bypass the steric hindrance of the tetrahedral intermediate. This guide details two field-proven strategies:

  • The Acyl Chloride Route (Method A): By reacting the acid with thionyl chloride (SOCl2), we generate a highly electrophilic acyl chloride intermediate. The chloride ion is an excellent leaving group, significantly lowering the activation energy required for the subsequent methanolysis[5].

  • The Carboxylate Alkylation Route (Method B): This method entirely avoids nucleophilic attack at the carbonyl carbon. Instead, the benzoic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile in an SN2 reaction with methyl iodide (MeI). This is the most reliable method for sterically hindered substrates.

Experimental Workflows

Workflow SM 5-Bromo-2,3,4-trimethoxybenzoic acid (Sterically Hindered) SOCl2 Add SOCl2 (Reflux, 2-4 h) Form Acyl Chloride SM->SOCl2 Route A: Acyl Chloride Base Add K2CO3 in DMF (Stir 30 min, RT) SM->Base Route B: SN2 Alkylation MeOH1 Quench with Anhydrous MeOH (0°C to RT, 2 h) SOCl2->MeOH1 Workup1 Evaporate & Extract (DCM / NaHCO3) MeOH1->Workup1 Product Methyl 5-bromo-2,3,4-trimethoxybenzoate (Target Ester) Workup1->Product MeI Add Methyl Iodide (RT, 4-6 h) Base->MeI Workup2 Aqueous Quench & Extract (EtOAc / H2O) MeI->Workup2 Workup2->Product

Figure 1: Parallel esterification workflows for 5-bromo-2,3,4-trimethoxybenzoic acid.

Detailed Experimental Protocols

Method A: Thionyl Chloride-Mediated Esterification

Best for: Large-scale synthesis where anhydrous conditions are easily maintained.

Reagents:

  • 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq, 10 mmol, 2.91 g)

  • Thionyl chloride (SOCl2) (3.0 eq, 30 mmol, 2.2 mL)

  • Anhydrous Methanol (MeOH) (Excess, 20 mL)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-bromo-2,3,4-trimethoxybenzoic acid (2.91 g) in 15 mL of anhydrous dichloromethane (DCM). (Note: Neat SOCl2 can be used if preferred).

  • Activation: Add 2.2 mL of SOCl2 dropwise at room temperature, followed by 1-2 drops of anhydrous DMF. The DMF acts as a Vilsmeier-Haack catalyst, accelerating the conversion.

  • Reflux: Heat the mixture to reflux (approx. 45-60°C depending on the solvent) for 2-4 hours. The reaction is complete when the evolution of HCl and SO2 gases ceases and the solution becomes homogeneous.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl2. Crucial Step: Co-evaporate twice with 5 mL of anhydrous toluene to ensure the complete removal of corrosive SOCl2 traces.

  • Esterification: Dissolve the crude acyl chloride in 10 mL of anhydrous DCM and cool to 0°C in an ice bath. Slowly add 20 mL of anhydrous methanol dropwise to prevent violent exothermic splashing.

  • Workup: Stir at room temperature for 2 hours. Concentrate the mixture, dissolve the residue in DCM (30 mL), and wash sequentially with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude ester.

Method B: Base-Promoted Alkylation (SN2 Route)

Best for: Small to medium scale, avoiding harsh acidic conditions or corrosive gases.

Reagents:

  • 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq, 10 mmol, 2.91 g)

  • Potassium carbonate (K2CO3), finely powdered (2.0 eq, 20 mmol, 2.76 g)

  • Methyl iodide (MeI) (1.5 eq, 15 mmol, 0.93 mL)

  • N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Deprotonation: In a round-bottom flask, dissolve the benzoic acid (2.91 g) in 15 mL of DMF. Add finely powdered K2CO3 (2.76 g). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add methyl iodide (0.93 mL) dropwise to the stirring suspension. Caution: MeI is a volatile, highly toxic alkylating agent; handle exclusively in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent system. The highly polar acid spot (Rf ~0.1) will disappear, replaced by the less polar ester spot (Rf ~0.5).

  • Quenching & Extraction: Pour the reaction mixture into 50 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove residual DMF, followed by a final wash with brine (20 mL).

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing.

Quantitative Data & Method Comparison

To assist researchers in selecting the optimal protocol for their specific laboratory setup, the following table summarizes the comparative metrics of both methodologies.

ParameterMethod A (Acyl Chloride)Method B (SN2 Alkylation)
Reaction Mechanism Nucleophilic Acyl SubstitutionSN2 at Alkyl Halide
Typical Yield 85 - 92%90 - 96%
Reaction Time 4 - 6 hours (Two steps)4 - 6 hours (One pot)
Temperature Profile Reflux (Step 1), 0°C to RT (Step 2)Room Temperature
Steric Sensitivity Moderate (Overcomes buttressing)None (Bypasses carbonyl entirely)
Reagent Hazards SOCl2 (Corrosive, toxic gas evolution)MeI (Volatile, toxic alkylating agent)
Scalability Excellent (>100g scale)Good (Limited by MeI toxicity at scale)

Analytical Validation

To ensure the trustworthiness of the synthesized methyl 5-bromo-2,3,4-trimethoxybenzoate, validate the final product using the following expected analytical signatures:

  • 1H NMR (CDCl3, 400 MHz): Look for the appearance of a sharp singlet integrating to 3H around δ 3.90-3.95 ppm, corresponding to the newly formed methyl ester group. The three aromatic methoxy groups will appear as distinct singlets between δ 3.85 and 4.00 ppm. The single aromatic proton (H-6) will appear as a singlet in the aromatic region (δ 7.40-7.60 ppm).

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ isotopic pattern will appear at m/z 305.0 and 307.0 in a 1:1 ratio, definitively confirming the presence of the single bromine atom.

References

Sources

Application Note: High-Efficiency Bromination of Electron-Rich Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The bromination of electron-rich benzoic acid derivatives (e.g., anisic acids, aminobenzoic acids) presents a unique chemoselectivity paradox. While the carboxylic acid moiety (


) is a strong electron-withdrawing group (EWG) and meta-director, substituents such as methoxy (

) or amino (

) groups are strong electron-donating groups (EDGs) that activate the ring and direct ortho/para.

In these systems, the EDG dominates the regiochemistry , overriding the directing effect of the carboxyl group. However, the presence of the acidic proton and the potential for over-bromination or radical side-reactions (benzylic bromination) requires precise protocol selection.

This guide details two validated workflows:

  • Protocol A (Precision): NBS-mediated bromination for high regiocontrol on lab scale.

  • Protocol B (Green/Scale): Oxidative bromination (

    
    ) for sustainability and atom economy.
    
Decision Matrix: Reagent Selection

BrominationStrategy Start Substrate Analysis: Electron-Rich Benzoic Acid CheckScale Primary Constraint? Start->CheckScale PathPrecision Regioselectivity & Mild Conditions CheckScale->PathPrecision Lab Scale (<10g) PathGreen Cost, Scale & Sustainability CheckScale->PathGreen Process Scale (>100g) NBS Protocol A: NBS (Acetonitrile/DMF) PathPrecision->NBS Oxidative Protocol B: HBr + H2O2 (Aqueous/Methanol) PathGreen->Oxidative OutcomeA High Regiocontrol Easy Handling Recyclable Succinimide NBS->OutcomeA OutcomeB High Atom Economy Water Byproduct No Organic Waste Oxidative->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal bromination reagent based on scale and selectivity requirements.

Mechanistic Insight: The "Override" Effect

Success depends on understanding that the activation energy for electrophilic aromatic substitution (EAS) is dictated by the EDG.

  • The Conflict:

    
     deactivates the ring and directs meta. 
    
    
    
    activates the ring and directs ortho/para.
  • The Resolution: The activation by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     lowers the transition state energy significantly more than 
    
    
    
    raises it. Therefore, the incoming electrophile (
    
    
    ) attacks positions ortho or para to the electron-donating group.

Critical Consideration: In substrates like 3-methoxybenzoic acid, the position para to the methoxy group is often sterically accessible and electronically favored, leading to 2-bromo-5-methoxybenzoic acid (numbering relative to COOH) or 6-bromo-3-methoxybenzoic acid depending on nomenclature priority, but chemically, the bromine ends up para to the methoxy.

Protocol A: Precision Bromination using NBS

Best for: Lab-scale synthesis, substrates sensitive to harsh acids, and requiring high regioselectivity.

Rationale

N-Bromosuccinimide (NBS) provides a low, controlled concentration of molecular bromine or active bromonium species.[1][2] By using polar aprotic solvents like Acetonitrile (MeCN) or DMF, we stabilize the polarized NBS intermediate, favoring ionic electrophilic substitution over radical benzylic bromination.

Materials
  • Substrate: 3-Methoxybenzoic acid (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/degraded.

  • Solvent: Acetonitrile (MeCN) (0.5 M concentration relative to substrate)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Acts as a proton shuttle to accelerate the reaction.
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in MeCN (20 mL).

  • Activation: Add

    
     (0.077 g, 1 mmol). Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
    
  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Expert Note: Do not dump NBS all at once. An exotherm can degrade regioselectivity.

  • Reaction: Stir at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid).

    • Endpoint: Typically 2–4 hours. The spot for the starting material (

      
      ) should disappear, replaced by a slightly less polar product.
      
  • Quench: Pour the reaction mixture into 100 mL of cold water. The product often precipitates.

    • If no precipitate: Remove MeCN under reduced pressure, then dilute with water.

  • Workup:

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with 5%

      
       (to remove residual bromine).
      
    • Wash with Brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Water (1:1) to remove succinimide byproducts.

Self-Validating Check:

  • 1H NMR: Look for the loss of one aromatic proton. In 3-methoxybenzoic acid, the proton para to the methoxy (C6 position) is usually substituted. You should see the disappearance of the specific triplet/doublet patterns associated with that position and the simplification of the splitting pattern to two doublets (if 2,5-substitution occurs) or singlets (if sterically isolated).

Protocol B: Green Oxidative Bromination ( )

Best for: Scale-up, cost reduction, and "Green Chemistry" compliance.

Rationale

Using elemental bromine (


) is hazardous and has poor atom economy (50% of Br ends up as HBr waste). This protocol uses HBr as the bromine source and 

to oxidize the waste HBr back to active

in situ.[4] This utilizes 100% of the bromine atoms and produces only water as a byproduct.
Materials
  • Substrate: 3,5-Dimethoxybenzoic acid (1.0 equiv)

  • Reagent A: 48% Hydrobromic Acid (HBr) (1.1 equiv)

  • Reagent B: 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol/Water (3:1 ratio) or just Water (if substrate allows).

Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) and Methanol (15 mL).

  • Acidification: Add 48% aq. HBr (1.25 mL, 11 mmol) dropwise. The solution may warm slightly.

  • Oxidative Addition: Add 30%

    
     (1.13 mL, 11 mmol) dropwise via an addition funnel over 20 minutes.
    
    • Critical Control: Maintain internal temperature between 20–30°C using a water bath. Higher temperatures promote decarboxylation.

  • Reaction: The solution will turn transiently orange/red (generation of

    
    ) and then fade as the bromine is consumed by the arene. Stir for 1–2 hours.
    
  • Quench: Add saturated Sodium Bisulfite (

    
    ) solution (5 mL) to destroy unreacted peroxides and bromine. Check with starch-iodide paper (should remain white).
    
  • Isolation:

    • Add water (50 mL).[1] The brominated acid usually precipitates as a white solid.

    • Filter the solid and wash with cold water.

  • Purification: Dissolve the solid in saturated

    
     (converts to soluble sodium benzoate salt), filter off any non-acidic impurities, and re-acidify the filtrate with 1M HCl to reprecipitate the pure product.
    

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureProtocol A (NBS)Protocol B (

)
Elemental

(Legacy)
Atom Economy Moderate (Succinimide waste)Excellent (Water waste)Poor (50% loss as HBr)
Selectivity High (Slow release of

)
Moderate (Rapid

generation)
Low (High concentration

)
Safety High (Solid reagent)Moderate (Corrosive/Oxidizer)Low (Toxic vapor/liquid)
Cost HighLow Moderate
Troubleshooting Guide

Issue 1: Low Yield / Starting Material Remains

  • Cause: In Protocol B, the

    
     may have degraded, failing to oxidize HBr.
    
  • Fix: Check peroxide activity.[5][4][6][7] Add an extra 0.2 equiv of

    
    . Ensure the pH is acidic (HBr is consumed; add catalytic 
    
    
    
    if necessary).

Issue 2: Formation of Regioisomers (Ortho vs Para)

  • Cause: Temperature too high or solvent polarity mismatch.

  • Fix: Switch to Protocol A (NBS) and lower temperature to 0°C. The bulkier NBS complex is more sensitive to steric hindrance, favoring the less crowded para position over the ortho position.

Issue 3: Decarboxylation (Loss of


) 
  • Cause: Electron-rich benzoic acids are prone to ipso-substitution (bromine replaces the COOH) under strongly acidic/oxidizing conditions.

  • Fix: Buffer the reaction. In Protocol A, use

    
    . In Protocol B, keep temperature strictly <30°C.
    

References

  • NBS Protocol & Mechanism

    • N-Bromosuccinimide.[5][1][3][8][9] Organic Chemistry Portal.

    • [Link]

  • Green Oxidative Bromination

    • Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide: An Overview." Green Chemistry, 2009.
    • [Link]

  • Regioselectivity in Activated Arenes

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.
    • [Link]

  • Oxone/Bromide Systems

    • Naresh, N., et al. "Fast and Efficient Bromination of Aromatic Compounds with Ammonium Bromide and Oxone."[9][10][11] Synthesis, 2013.[9][10][12]

Sources

High-Precision Buchwald-Hartwig Amination of 5-Bromo-2,3,4-trimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The functionalization of 5-Bromo-2,3,4-trimethoxybenzoic acid presents a distinct challenge in medicinal chemistry. This scaffold is a critical intermediate for synthesizing polymethoxylated aniline derivatives found in reserpine analogs, efflux pump inhibitors, and specific kinase inhibitors.

The Challenge: Electronic & Steric Deactivation
  • Electronic Deactivation: The three methoxy groups at positions 2, 3, and 4 render the aromatic ring highly electron-rich. This increases the energy barrier for the oxidative addition of the Palladium(0) species into the C-Br bond, which is typically the rate-limiting step for electron-rich aryl halides.

  • Catalyst Poisoning: The free carboxylic acid moiety at C-1 can coordinate to the Palladium center, arresting the catalytic cycle or leading to formation of inactive Pd-black.

  • Steric Crowding: While the 5-position is theoretically accessible, the 4-methoxy group exerts ortho-steric pressure, and the sheer bulk of the trimethoxy system can hinder the approach of bulky ligands.

The Solution: The "Ligand-First" Strategy

To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, we employ BrettPhos or RuPhos . These ligands possess a biaryl backbone that prevents formation of inactive palladacycles and an electron-rich phosphine center that accelerates oxidative addition, even against the electron-donating nature of the trimethoxy ring.

Critical Pre-Requisite: Substrate Protection

Stop: Do not attempt Buchwald-Hartwig amination directly on the free acid. Rationale: The carboxylate anion competes with the amine for Pd coordination. You must convert the acid to an ester (methyl or ethyl) or an amide prior to coupling.

Protocol A: Quantitative Methyl Esterification

Target: Methyl 5-bromo-2,3,4-trimethoxybenzoate

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen (

    
    ).
    
  • Reagents:

    • 5-Bromo-2,3,4-trimethoxybenzoic acid (10.0 mmol, 2.91 g)

    • Anhydrous Methanol (50 mL)

    • Thionyl Chloride (

      
      ) (15.0 mmol, 1.1 mL) - Add dropwise at 0°C.
      
  • Procedure:

    • Suspend acid in MeOH at 0°C.

    • Add

      
       slowly (exothermic).
      
    • Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

      
       (2x) and Brine. Dry over 
      
      
      
      .
    • Yield Expectation: >95% (White solid). Use directly in Protocol B.

Core Protocol: Buchwald-Hartwig Amination[1][2][3]

This protocol is optimized for Methyl 5-bromo-2,3,4-trimethoxybenzoate .

Reagent Selection Matrix
ComponentChoiceRationale
Catalyst Source

or Pd(OAc)2

provides a reliable source of Pd(0).[1]
Ligand (Primary Amines) BrettPhos Optimized for primary amines; prevents

-hydride elimination.
Ligand (Secondary Amines) RuPhos Excellent for secondary amines and sterically hindered coupling partners.
Base

Weaker than NaOtBu; essential to prevent hydrolysis of the methyl ester.
Solvent 1,4-Dioxane or TolueneHigh boiling point; Dioxane solubilizes the polar trimethoxy substrate better.
Step-by-Step Procedure

Scale: 1.0 mmol Aryl Bromide Atmosphere: Strictly Inert (Argon or Nitrogen)

  • Catalyst Pre-complexation (Glovebox or Schlenk):

    • In a reaction vial, combine

      
       (2.2 mg, 1 mol%) and BrettPhos  (10.7 mg, 2 mol%).
      
    • Note: A 1:2 Pd:Ligand ratio ensures the active mono-ligated Pd(0) species is stabilized.

    • Add 1 mL anhydrous 1,4-Dioxane. Stir at RT for 1 minute to generate the active catalyst (solution turns from orange to pale yellow/brown).

  • Reaction Assembly:

    • To the catalyst vial, add:

      • Methyl 5-bromo-2,3,4-trimethoxybenzoate (305 mg, 1.0 mmol).

      • Amine Partner (1.2 mmol, 1.2 equiv).

      • 
         (650 mg, 2.0 mmol) - Must be finely ground and anhydrous.
        
    • Add remaining solvent (4 mL 1,4-Dioxane) to reach 0.2 M concentration.

  • Execution:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100°C in an aluminum block.

    • Time: 8–16 hours.

    • Checkpoint: Monitor via LC-MS. Look for consumption of starting material (m/z ~305/307) and appearance of product (M+1).

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove insoluble salts and Pd residues.

    • Concentrate filtrate.[2]

    • Purification: Flash Chromatography (Silica Gel).[2]

      • Eluent: 0-40% EtOAc in Hexanes. (The amino-ester is usually more polar than the bromide).

Visualized Workflows

Diagram 1: Synthetic Workflow

This flow illustrates the critical path from the raw acid to the final coupled amine, emphasizing the protection step.

G Acid 5-Bromo-2,3,4- trimethoxybenzoic Acid Ester Methyl Ester Intermediate Acid->Ester SOCl2, MeOH (Protection) Coupling Pd-Catalyzed Amination Ester->Coupling + Amine, Pd(L) Cs2CO3 Product 5-Amino-2,3,4- trimethoxybenzoate Coupling->Product 100°C, 12h

Caption: Figure 1. Essential synthetic pathway requiring ester protection prior to C-N coupling.

Diagram 2: Mechanistic Cycle (Specific to Substrate)

This diagram highlights where the specific electronic nature of the trimethoxy ring impacts the catalytic cycle.

Catalyst Pd0 L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for e- rich ArBr) Pd0->OxAdd + Ar-Br Bind Amine Binding & Deprotonation OxAdd->Bind + HNR2, Base RedElim Reductive Elimination Bind->RedElim - Base-HBr RedElim->Pd0 Release Product

Caption: Figure 2. Catalytic cycle.[3][1][4][5][6] Note that for 2,3,4-trimethoxy systems, Oxidative Addition is energetically demanding.

Troubleshooting & Optimization

If yields are <50%, consult this matrix before repeating.

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Oxidative Addition failure.Switch to BrettPhos G3 precatalyst (ensures rapid Pd(0) generation) or increase Temp to 110°C.
Dehalogenation (Ar-H formed)

-hydride elimination from amine.
Switch solvent to t-Amyl Alcohol . Lower temperature to 80°C.
Ester Hydrolysis Base is too strong or wet.Ensure

is dried (vac oven). Do not use NaOtBu or KOH.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure

exclusion.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Rich Systems. Journal of the American Chemical Society. Link(Note: While focused on Cu, this establishes the steric parameters for these specific trimethoxy-type rings).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link(The authoritative guide on ligand selection for electron-rich substrates).

  • BenchChem Application Note. (2025). Protocols for the Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides.[2]Link(General protocol adaptation for hindered 5-bromo-substituted benzoates).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Mechanism and Conditions.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-2,3,4-trimethoxybenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when coupling highly congested aromatic systems.

Coupling 5-Bromo-2,3,4-trimethoxybenzoic acid is notoriously difficult. The combination of an ortho-methoxy group and a fully substituted, electronically deactivated aromatic ring creates a formidable steric shield around the carbonyl carbon. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.

Part 1: Substrate Diagnostics (FAQ)

Q: Why do standard carbodiimide reagents (EDC/DCC) consistently fail or provide <10% yield with this substrate? A: The failure is kinetic, driven by extreme steric hindrance. Standard carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. For 5-Bromo-2,3,4-trimethoxybenzoic acid, the ortho-methoxy group at the C2 position physically blocks the trajectory required for the incoming amine (or auxiliary nucleophiles like HOBt) to attack the carbonyl carbon[1]. The bulky O-acylisourea intermediate becomes trapped, eventually undergoing a thermodynamically favorable but unproductive rearrangement to an unreactive N-acylurea dead-end.

Q: If carbodiimides fail, is an acid chloride conversion the logical next step? A: While converting the acid to an acid chloride (using oxalyl chloride or SOCl₂) reduces the steric bulk of the leaving group, it introduces stability issues. Highly substituted, electron-rich benzoic acids can undergo undesired electrophilic side reactions or decomposition under harsh Schotten-Baumann conditions[2]. Furthermore, if your target amine is sensitive or electron-deficient, the acid chloride may still lack the necessary electrophilicity to drive the reaction to completion.

Part 2: Escalation Strategies (FAQ)

Q: How does HATU overcome the steric barrier where EDC/HOBt fails? A: HATU is a uronium/aminium salt that bypasses the bulky O-acylisourea intermediate entirely. It rapidly converts the carboxylic acid into an OAt-active ester[1]. The critical mechanistic advantage of HATU lies in the nitrogen atom within the pyridine ring of the HOAt leaving group. This nitrogen provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine, pre-organizing the transition state and effectively "pulling" the nucleophile through the steric shield of the ortho-methoxy group[1].

Q: What is the ultimate solution if HATU still yields incomplete conversion? A: For extreme steric hindrance, the Acyl Fluoride Strategy is the gold standard[3]. By treating the acid with a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, you generate an acyl fluoride in situ[4]. Fluorine is highly electronegative (supercharging the carbonyl's electrophilicity) but possesses a van der Waals radius (~1.47 Å) nearly identical to oxygen. This creates an intermediate that is highly reactive yet introduces virtually zero additional steric bulk, allowing even the most hindered amines to couple efficiently[5].

Part 3: Workflow & Mechanistic Visualization

Workflow Start 5-Bromo-2,3,4-trimethoxybenzoic acid + Amine Standard Attempt EDC/HOBt Start->Standard Check1 Conversion > 80%? Standard->Check1 Success Proceed to Isolation Check1->Success Yes HATU Escalate to HATU/DIPEA (Neighboring Group Effect) Check1->HATU No (Steric Block) Check2 Conversion > 80%? HATU->Check2 Check2->Success Yes AcylFluoride In situ Acyl Fluoride (TFFH or BTFFH) Check2->AcylFluoride No (Extreme Hindrance) AcylFluoride->Success

Troubleshooting workflow for overcoming steric hindrance in amide coupling.

Mechanism Acid Sterically Hindered Acid Intermediate Acyl Fluoride Intermediate (Low Steric Bulk) Acid->Intermediate Activation TFFH TFFH + DIPEA TFFH->Intermediate Product Amide Product Intermediate->Product Nucleophilic Attack Amine Amine Nucleophile Amine->Product

Mechanism of in situ acyl fluoride generation and subsequent nucleophilic attack.

Part 4: Quantitative Method Comparison

To aid in reagent selection, the following table synthesizes the kinetic and structural profiles of various coupling strategies applied to highly substituted benzoic acids.

Coupling StrategyReagents UsedIntermediate Steric BulkElectrophilicityRecommended Use Case
Carbodiimide EDC, HOBt, DIPEAVery HighLowBaseline unhindered couplings; not recommended here.
Uronium Salt HATU, DIPEAModerateHighPrimary amines; moderate steric hindrance[1].
Acid Chloride (COCl)₂, cat. DMFLowVery HighNon-sensitive substrates; risk of decomposition[2].
Acyl Fluoride TFFH or BTFFH, DIPEAVery LowVery HighExtreme steric hindrance; electron-deficient amines[5].

Part 5: Validated Experimental Protocols

A self-validating protocol ensures that you can analytically confirm the success of each intermediate step before proceeding, preventing wasted time and materials.

Protocol A: Uronium-Mediated Coupling (HATU)

Use this as your first-line escalation for 5-Bromo-2,3,4-trimethoxybenzoic acid.

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature.

    • Self-Validation Check: The solution should turn a distinct yellow color within 1-2 minutes, confirming the deprotonation of the acid and the formation of the active OAt-ester.

  • Nucleophilic Attack: After 5 minutes of pre-activation, add the target amine (1.1 eq).

  • Monitoring: Stir at room temperature for 2-12 hours. Monitor the disappearance of the OAt-ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA) and brine, then dry over Na₂SO₄.

Protocol B: In Situ Acyl Fluoride Coupling (TFFH)

Use this when Protocol A fails, or when coupling to a highly hindered/electron-deficient secondary amine.

  • Activation: Dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM[3].

  • Fluorination: Add DIPEA (3.0 eq) dropwise.

    • Self-Validation Check: Stir for 15-30 minutes. Take a small aliquot for IR spectroscopy or LC-MS. You must confirm complete conversion to the acyl fluoride before proceeding. Look for the characteristic carbonyl fluoride IR absorption band at ~1842 cm⁻¹[6].

  • Coupling: Once the acyl fluoride is confirmed, add the amine (1.1 to 1.5 eq). If the amine is exceptionally hindered, the reaction can be gently heated to 40°C without risking the decomposition typical of acid chlorides[7].

  • Workup: The byproduct of TFFH is tetramethylurea, which is water-soluble. Wash the DCM mixture sequentially with water, 1M HCl, and saturated NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.

Part 6: References

  • Organic & Biomolecular Chemistry - RSC Publishing. A protocol for amide coupling by in situ formation of acyl fluorides. Available at:[Link]

  • RSC Chemistry World. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at:[Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:[Link]

Sources

Technical Support Center: Purification of 5-Bromo-2,3,4-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TBBA-005 Status: Active Assigned Specialist: Senior Application Scientist Topic: Recrystallization & Troubleshooting Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Subject: 5-Bromo-2,3,4-trimethoxybenzoic acid is a halogenated benzoic acid derivative, typically synthesized via the bromination of 2,3,4-trimethoxybenzoic acid.

The Challenge: The primary difficulty in purifying this compound lies in separating the target 5-bromo isomer from:

  • Regioisomers: (e.g., 6-bromo-2,3,4-trimethoxybenzoic acid).

  • Over-brominated byproducts: (e.g., dibromo species).

  • Starting material: (Unreacted 2,3,4-trimethoxybenzoic acid).

  • Trace elemental bromine: Causing persistent yellow/orange discoloration.

This guide provides a validated protocol for recrystallization, focusing on solvent selectivity to maximize purity and yield.

Solvent Selection Strategy

Based on the solubility profiles of polymethoxybenzoic acids [1, 2] and brominated aromatic acids [3], the following solvent systems are recommended.

Solvent SystemRoleProsConsRecommended For
Ethanol / Water Solvent / Anti-solvent"Green" chemistry, excellent removal of inorganic salts.May cause "oiling out" if water is added too fast.Primary Recommendation (General Purity)
Ethyl Acetate / n-Heptane Solvent / Anti-solventGood separation of non-polar over-brominated impurities.Higher flammability risk.Removal of lipophilic byproducts
Toluene Single SolventHigh boiling point allows significant saturation.Toxic, harder to remove traces from crystal lattice.Large scale / Stubborn isomers

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purify crude 5-bromo-2,3,4-trimethoxybenzoic acid to >98% purity.

Phase 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add 95% Ethanol (approx. 5-7 mL per gram of solute).

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Critical Step: If the solution is colored (orange/red) due to residual bromine, add a small amount of solid Sodium Bisulfite (NaHSO₃) or activated charcoal. Stir for 5 minutes, then perform a hot filtration to remove the solids [4].

Phase 2: Crystallization[9]
  • Maintain the solution at near-boiling temperature.

  • Add warm Deionized Water dropwise via an addition funnel or pipette.

  • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Collect crystals via vacuum filtration (Buchner funnel).

  • Wash the filter cake with a cold 50:50 Ethanol/Water mixture.

  • Dry in a vacuum oven at 50°C for 6 hours.

Visualizing the Process Workflow

The following diagram illustrates the critical decision nodes during the purification process.

RecrystallizationWorkflow Start Crude 5-Bromo-2,3,4- trimethoxybenzoic acid Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution Orange/Red? Dissolve->CheckColor Decolorize Add NaHSO3 or Charcoal Hot Filtration CheckColor->Decolorize Yes AddAnti Add Warm Water until Turbid CheckColor->AddAnti No Decolorize->AddAnti Clear Add drops of EtOH to clear solution AddAnti->Clear Cool Slow Cooling to RT then Ice Bath Clear->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Dry Dry (Vac Oven 50°C) Filter->Dry

Figure 1: Step-by-step decision matrix for the recrystallization of brominated benzoic acid derivatives.

Troubleshooting & FAQs

Issue 1: "Oiling Out"

Symptom: Instead of crystals, the product separates as a separate liquid layer at the bottom of the flask. Cause: The melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or the anti-solvent (water) was added too quickly, drastically increasing polarity [5]. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (the good solvent).

  • Add a seed crystal of pure product if available.

  • Cool much more slowly. Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally.

Issue 2: Persistent Coloration

Symptom: Crystals are yellow or pinkish, even after drying. Cause: Trapped elemental bromine or oxidized phenolic impurities (quinones). Solution:

  • Chemical Wash: Wash the isolated crystals with a dilute aqueous solution of Sodium Bisulfite (10% w/v).

  • Charcoal Treatment: During the hot dissolution phase (Phase 1), add activated carbon (1-2% by weight), stir for 10 mins, and filter through Celite while hot.

Issue 3: Low Yield

Symptom: Very few crystals form even after cooling. Cause: Too much solvent was used (solution is not saturated) or the compound is too soluble in ethanol. Solution:

  • Concentrate: Evaporate 30-50% of the solvent on a rotary evaporator and re-cool.

  • Shift Ratio: Increase the proportion of water (anti-solvent) in the next attempt, but add it slowly to avoid oiling out.

Impurity Fate Logic

Understanding where your impurities go is vital for validation.

ImpurityFate cluster_Soln Mother Liquor (Filtrate) Crude Crude Mixture StartMat Unreacted Trimethoxybenzoic Acid Crude->StartMat Remains Dissolved (High Solubility) Regio Regioisomers (More Soluble) Crude->Regio Remains Dissolved (Crystal Packing Mismatch) Salts Inorganic Salts (KBr, etc.) Crude->Salts Dissolves in Water (Anti-Solvent) Crystal Purified Crystal (5-Bromo-2,3,4-TMBA) Crude->Crystal Precipitates

Figure 2: Segregation of common impurities during the Ethanol/Water recrystallization process.

Analytical Validation Criteria

Before releasing the batch for downstream use, verify purity using these metrics:

  • Melting Point: Expect a sharp range. While specific literature on the 5-bromo-2,3,4-isomer is variable, analogs like 5-bromo-2-methylbenzoic acid melt ~167°C [3]. A range >2°C indicates impurity.

  • HPLC Purity: >98% (Area under curve).

  • 1H NMR: Check for the disappearance of the proton signal at the C5 position (present in starting material, absent in product) and integration of the remaining aromatic proton.

References

  • Meurer, F. et al. (2023).[1] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[2][1][3] IUCrData. [Link][1]

  • Organic Syntheses. (1943). Resorcinol, 4-bromo- (Purification of brominated benzoic acid intermediates). Org. Synth. Coll. Vol. 2, p.100. [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Removing unreacted 2,3,4-trimethoxybenzoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Removal of Unreacted 2,3,4-Trimethoxybenzoic Acid

Executive Summary & Chemical Profile

The Challenge: You have completed a reaction (likely an esterification or amidation) using 2,3,4-trimethoxybenzoic acid (TMBA) as a starting material.[1][2] The reaction is complete, but TLC or LC-MS shows residual TMBA contaminating your product.[2]

The Solution: TMBA is a carboxylic acid.[1][3] Its removal relies on exploiting its acidity (


).[1][2][3] By converting it into a water-soluble carboxylate salt, it can be partitioned away from neutral or basic products.[1][2][3]
PropertyDataImplication for Workup
Molecular Weight 212.20 g/mol Moderate size; generally non-volatile.[1][2][3]
Acidity (

)
~4.0 - 4.2Deprotonates with weak bases (NaHCO

) or strong bases (NaOH).[1][2][3]
Solubility (Neutral) Organic Solvents (DCM, EtOAc)Soluble in organic layer during workup.[1][2][3]
Solubility (Ionized) Water (pH > 8)Highly soluble in aqueous basic layer.[1][2][3]

Module 1: Liquid-Liquid Extraction (The Gold Standard)

Best for: Standard batch reactions (100 mg to 100 g scale) where the product is Neutral (Amide/Ester) or Basic (Amine).[2]

The Mechanism: We use a biphasic system.[1][3] The organic layer holds your product and the unreacted TMBA.[3] Adding a basic aqueous solution deprotonates the TMBA, creating sodium 2,3,4-trimethoxybenzoate. This salt is highly polar and migrates instantly to the aqueous layer, leaving your product behind.[3]

Protocol:

  • Dilution: Dilute your reaction mixture with an organic solvent (DCM or Ethyl Acetate).[1][2][3]

    • Note: Ethyl Acetate (EtOAc) is preferred for safety, but DCM is better if your product has poor solubility in EtOAc.[1][2][3]

  • First Wash (Acid Removal):

    • Add Saturated Aqueous NaHCO

      
        (Sodium Bicarbonate) to the separatory funnel. Ratio: 1:1 vol/vol with organic layer.[1][2][3]
      
    • CRITICAL: Shake gently and vent frequently. TMBA reacts with bicarbonate to release CO

      
       gas.[1][2][3] Failure to vent can cause pressure buildup and glass breakage.[1][2][3]
      
    • Check: The aqueous layer pH should be ~8-9.[1][2][3] If not, repeat the wash.[3]

  • Separation: Drain the lower aqueous layer (if using DCM) or the lower aqueous layer (if using EtOAc, wait... check density! Aqueous is lower for EtOAc, upper for DCM? Correction: DCM (

    
    ) is heavier than water.[1][2][3] EtOAc (
    
    
    
    ) is lighter than water).[1][2][3]
    • DCM: Organic is on the bottom .[1][3]

    • EtOAc: Organic is on the top .[1][3]

  • Second Wash (Polishing): Wash the organic layer again with fresh NaHCO

    
     to ensure quantitative removal.[1][3]
    
  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove trapped water.[1][3]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate.

Visual Workflow (Decision Logic):

G Start Crude Reaction Mixture (Product + TMBA) Solvent Dilute with Organic Solvent (DCM or EtOAc) Start->Solvent Wash Add Sat. NaHCO3 (aq) Shake & Vent Solvent->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Product) Sep->OrgLayer Product stays AqLayer Aqueous Layer (Contains TMBA Salt) Sep->AqLayer TMBA migrates Check Is Product Basic (e.g., Amine)? OrgLayer->Check Salt Discard or Acidify to Recover TMBA AqLayer->Salt Final Dry & Concentrate -> Pure Product Check->Final No (Neutral) Check->Final Yes (Stays in Org)

Caption: Logic flow for Acid-Base extraction of TMBA. The carboxylic acid selectively partitions to the aqueous phase upon ionization.

Module 2: Solid-Supported Scavenging (The "Green" Alternative)

Best for: Small scale (<100 mg), parallel synthesis, or when emulsions are a problem.[2]

The Mechanism: Instead of a liquid base, you use a polymer resin functionalized with a basic group (e.g., Carbonate or Tertiary Amine). The TMBA binds to the solid bead.[3] You filter the beads out, and the solution contains your pure product.

Recommended Resins:

  • Carbonate Resin (e.g., MP-Carbonate): Acts like solid NaHCO

    
    .[1][2][3]
    
  • Tertiary Amine Resin (e.g., Amberlyst A-21): Neutralizes the acid.[1][2]

Protocol:

  • Dissolve crude mixture in DCM or Methanol.[1][2][3]

  • Add 3-4 equivalents (relative to expected TMBA mass) of the scavenger resin.[1][2][3]

  • Agitate (shake or stir gently) for 1-2 hours at room temperature.

  • Filter the mixture through a fritted syringe or funnel.

  • Wash the resin beads with solvent to recover any product trapped in the matrix.[3]

  • Concentrate the filtrate.[1][3]

Module 3: Recrystallization (Polishing)

Best for: Final purification if extraction leaves trace residues (95% -> 99% purity).[1][2]

TMBA is sparingly soluble in cold water but soluble in hot water and alcohols.[1][3] If your product has a significantly different solubility profile, this works well.[1][3]

Solvent Systems:

  • Ethanol/Water: Dissolve in hot ethanol, add water until turbid, cool.[1][2][3] TMBA may remain in the mother liquor if the product crystallizes first.[3]

  • Ethyl Acetate/Hexanes: Standard non-polar precipitation.[1][2][3]

Troubleshooting & FAQs

Q1: I used NaHCO


, but I still see TMBA in my product. 
  • Cause: The wash wasn't basic enough or the layers didn't mix well.

  • Fix: Check the pH of the aqueous layer after washing.[3] It must be >8. If the reaction used a strong acid catalyst, the first wash might have just been neutralized. Perform a second wash with 1M NaOH (if your product is stable to strong base) to ensure complete deprotonation.[1][2][3]

Q2: My entire product disappeared after the wash!

  • Cause: Your product might also be acidic (e.g., a phenol or another carboxylic acid) or it is an amine that formed a water-soluble salt.[1][2][3][4]

  • Fix:

    • If Product is Amine: Ensure the aqueous wash isn't too acidic.[3][5] Keep pH basic.

    • If Product is Acidic: You cannot use basic extraction to separate two acids.[1][2][3] You must use Column Chromatography (add 1% Acetic Acid to your eluent to prevent streaking) or Recrystallization.[1][2][3]

Q3: I have a terrible emulsion (cloudy layer that won't separate).

  • Cause: TMBA salts can sometimes act as surfactants, especially in complex mixtures.[1][2][3]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.[1][3]

    • Wait 20 minutes.

    • Filter the entire mixture through a pad of Celite; the solid particulates stabilizing the emulsion will be removed.[3]

Q4: Can I recover the TMBA for reuse?

  • Yes. Take the basic aqueous layer from Module 1.[1][3] Acidify it carefully with 1M HCl until pH < 2. The TMBA will precipitate out as a white solid.[3] Filter and dry.[1][2][3]

References

  • PubChem. "2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed October 2023.[1][2][3] Link[2]

  • Nichols, L. "Acid-Base Extraction."[1][2][3] Chemistry LibreTexts. (2022).[1][2][3] Link

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Technical Articles. (2023). Link

  • Marsh, A., et al. "Solid Phase Scavenging in Organic Synthesis."[1][2][3] Journal of Combinatorial Chemistry. (2001). Link[2]

Sources

Technical Support Center: Catalyst Optimization for 5-Bromo-2,3,4-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Suzuki Coupling Optimization Support Center . It addresses the specific challenges of coupling 5-Bromo-2,3,4-trimethoxybenzoic acid —a substrate that presents a "perfect storm" of electronic deactivation and potential catalyst poisoning.

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Reducing Catalyst Load & Troubleshooting Conversion Stalls

Executive Summary

Optimizing the Suzuki-Miyaura coupling of 5-Bromo-2,3,4-trimethoxybenzoic acid requires navigating two opposing forces:

  • Electronic Deactivation: The three methoxy groups (electron-donating) significantly increase the electron density of the arene, making the C–Br bond electron-rich and sluggish toward oxidative addition.

  • Functionality Interference: The free carboxylic acid consumes base and can coordinate to Palladium, potentially leading to catalyst arrest if not properly managed.

This guide moves beyond "standard recipes" to a mechanistic optimization strategy, aiming to reduce Palladium loading from typical screening levels (5 mol%) to process-viable levels (<0.5 mol%).

Module 1: Critical Analysis of the Substrate

Before optimizing, we must understand why this reaction fails at low loadings.

FeatureImpact on CatalysisCounter-Strategy
C4-Methoxy Group Ortho-Sterics & Electronic Shielding: Being ortho to the Bromide (C5), it hinders the approach of the Pd-ligand complex.Use flexible, bulky ligands (e.g., SPhos, XPhos) that create a protective pocket around Pd.
Electron-Rich Ring Slow Oxidative Addition: The electron-rich ring stabilizes the C-Br bond. Standard PPh3 ligands often fail to promote oxidative addition here.Use electron-rich alkylphosphines to increase the nucleophilicity of the Pd(0) center.
Free Carboxylic Acid Base Consumption & Coordination: Consumes 1 equiv. of base immediately. The resulting carboxylate can act as a weak ligand, displacing labile phosphines.Use 3.0 equiv. of Base . Use ligands with high binding constants to prevent displacement.

Module 2: Troubleshooting & Optimization (Q&A Format)

Ticket #101: "My reaction stalls at 60% conversion despite using 5 mol% Pd(PPh3)4."

Diagnosis: You are likely experiencing catalyst death due to the instability of the Pd(PPh3)4 complex. The electron-rich nature of your aryl bromide requires a high energy of activation for oxidative addition. Pd(PPh3)4 releases PPh3 easily, leading to the formation of inactive "Pd-black" agglomerates before the reaction completes.

The Solution: Switch to a Dialkylbiaryl Phosphine System Stop using triphenylphosphine. For this specific electron-rich substrate, you need a ligand that pushes electrons onto the metal center to facilitate the difficult oxidative addition.

  • Recommended Catalyst System: Pd(OAc)2 (Precursor) + SPhos (Ligand).[1]

  • Why SPhos?

    • Electronic: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition into the C-Br bond [1].

    • Stability: The methoxy group on the SPhos biaryl backbone provides a hemilabile interaction with the Pd center, stabilizing it during the catalytic resting state and preventing precipitation [2].

Protocol Adjustment:

  • Ratio: Use a 1:2 ratio of Pd:Ligand.

  • Loading: Start at 1 mol% Pd / 2 mol% SPhos.

  • Observation: If the solution remains clear/amber (active) but conversion is slow, increase temperature. If it turns black (inactive) and conversion stops, increase Ligand:Pd ratio to 3:1.

Ticket #102: "I see a massive precipitate immediately after adding the base."

Diagnosis: This is likely the potassium/sodium salt of your starting material , not catalyst decomposition. 5-Bromo-2,3,4-trimethoxybenzoic acid is not soluble in non-polar solvents (Toluene) once deprotonated.

The Solution: Optimize the Solvent/Water Ratio The reaction must occur at the interface or in a homogeneous phase where the carboxylate salt is soluble.

  • Standard Biphasic: Toluene/Water (3:1) often fails here because the aryl bromide salt crashes out in the water phase while the boronic acid stays in the toluene.

  • Recommended Solvent: n-Butanol or Dioxane/Water (4:1).

    • n-Butanol: Dissolves both the organic boronic acid and the carboxylate salt (to an extent) and allows for high temperatures (100°C+).

    • Base Choice: Switch to K3PO4 (Potassium Phosphate Tribasic). It buffers the system better than carbonates and is highly effective for hindered couplings [3].

Ticket #103: "How do I lower the catalyst load below 0.5 mol% for scale-up?"

Diagnosis: To lower loading, you must increase the Turnover Number (TON) . This requires protecting the active catalyst from decomposition pathways (oxidation, agglomeration).

The Solution: The "Dosing" Strategy At low loadings, the steady-state concentration of active Pd is low. If all reagents are added at once, the boronic acid (which can degrade) or the base might degrade the catalyst before it finds the aryl bromide.

Optimization Protocol:

  • Pre-activation: Heat the Pd(OAc)2 and SPhos in the solvent for 10 minutes before adding the aryl bromide. This ensures the active L-Pd(0) species is formed.

  • Strict Deoxygenation: Electron-rich ligands are easily oxidized. Sparge solvents with Argon for 20 minutes.

  • Base Equivalents: Ensure you are using 3.0 equivalents .

    • 1.0 eq to neutralize the carboxylic acid.

    • 1.0 eq for the transmetallation step.

    • 1.0 eq excess to drive kinetics.

Module 3: Optimized Experimental Protocol

Target: >95% Conversion with 0.5 mol% Pd loading.

  • Charge Vessel: Add 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and SPhos (1.0 mol%).

  • Solvent: Add n-Butanol (concentration 0.5 M).

  • Pd Addition: Add Pd(OAc)2 (0.5 mol%). Note: Pd/Ligand ratio is 1:2.

  • Base: Add pulverized K3PO4 (3.0 equiv).

  • Degas: Sparge with Nitrogen/Argon for 15 mins.

  • Reaction: Heat to 100°C with vigorous stirring.

    • Checkpoint: Monitor by HPLC at 2 hours. If conversion <50%, raise temp to 110°C.

  • Workup (Crucial for Pd Removal):

    • Cool to RT. Dilute with water.

    • The product is in the aqueous phase (as carboxylate).

    • Wash 1: Extract the aqueous phase with Ethyl Acetate (discards non-acidic impurities and organic soluble Pd-ligand complexes).

    • Scavenge: Add Cysteine or Thiol-Silica to the aqueous phase and stir for 30 mins to complex residual Pd [4].

    • Precipitate: Acidify aqueous layer to pH 2 with HCl. Filter the precipitated product.[2][3][4][5]

Module 4: Visualizing the Logic

The Catalytic Cycle & Failure Points

The diagram below highlights where the reaction struggles with this specific substrate and how the ligand choice resolves it.

SuzukiCycle cluster_0 Why SPhos? PreCat Pre-Catalyst Pd(OAc)2 + SPhos ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate TransMet Transmetallation Base + Boronic Acid OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar-Ar' RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Substrate 5-Bromo-2,3,4- trimethoxybenzoic acid Substrate->OxAdd Electron-rich Ar-Br resists addition Note1 Electron-rich Ligand accelerates this step Note1->OxAdd

Caption: The catalytic cycle emphasizing the rate-limiting oxidative addition caused by the electron-rich trimethoxy ring.

Optimization Decision Tree

Follow this logic flow to determine the next step in your optimization process.

DecisionTree Start Start Optimization (Target: <1 mol% Pd) CheckConv Check Conversion @ 4 Hours Start->CheckConv ConvLow Conversion < 50% CheckConv->ConvLow ConvStall Stalled at 60-80% (Pd Black visible) CheckConv->ConvStall ConvGood Conversion > 90% CheckConv->ConvGood TempIssue Increase Temp (Switch to n-Butanol) ConvLow->TempIssue StallSol Catalyst Death Increase Ligand:Pd ratio to 3:1 ConvStall->StallSol ScaleDown Reduce Pd load by 50% ConvGood->ScaleDown TempIssue->CheckConv StallSol->CheckConv ScaleDown->CheckConv

Caption: Logic flow for iteratively reducing catalyst loading based on reaction checkpoints.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for base selection in hindered systems).
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

Sources

Solubility issues of 5-Bromo-2,3,4-trimethoxybenzoic acid in water vs methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2,3,4-trimethoxybenzoic Acid

Executive Summary

This guide addresses the solubility dichotomy of 5-Bromo-2,3,4-trimethoxybenzoic acid (and its close analogs).[1][2][3] Researchers frequently encounter precipitation in aqueous bioassays or poor recovery during methanolic recrystallization.[2][3] This document provides the physicochemical basis for these issues and actionable protocols to resolve them.

Module 1: Solubility Profile & Theoretical Basis

Q: Why does this compound dissolve easily in methanol but "crash out" in water?

A: This behavior is dictated by the competition between the hydrophobic aromatic core and the hydrophilic carboxylic acid head.

FeatureEffect on Water SolubilityEffect on Methanol Solubility
Carboxylic Acid (-COOH) Moderate Increase. Forms H-bonds, but only ionizes significantly at pH > pKa (~3.5–4.0).[1][3]High Increase. Forms strong H-bonds with methanol; fully miscible in the protonated state.[1][2][3]
Bromine (-Br) Strong Decrease. Highly lipophilic halogen; increases LogP significantly.[1][2][3]Neutral/Positive. Soluble in organic media; polarizability matches methanol's organic character.[1][2]
Methoxy Groups (-OCH₃) Minor Increase. Oxygen atoms can accept H-bonds, but methyl caps are hydrophobic.[1][2][3]High Increase. Good compatibility with organic solvents.[1][2]

The "Hydrophobic Wall" Effect: While the -COOH group wants to pull the molecule into water, the bulky bromine atom and three methoxy groups create a large hydrophobic surface area. In neutral water (pH ~7) or acidic media, the molecule remains protonated (neutral charge) and the hydrophobic forces dominate, causing precipitation.[2][3] In methanol, the organic backbone is well-solvated.[2][3]

Module 2: Troubleshooting Common Issues

Scenario A: "I need to dissolve it in water for a biological assay, but it precipitates."

  • Root Cause: You are likely trying to dissolve the free acid form in a buffer with insufficient buffering capacity or too low pH.[1][2]

  • Solution: Convert it to a salt in situ.[1][2]

    • Dissolve the compound in a minimal amount of DMSO (e.g., 100x stock).[2][3]

    • Prepare your aqueous buffer at pH 7.4 or higher.[1][2][3]

    • Slowly add the DMSO stock to the buffer while vortexing.[2]

    • Critical Step: If precipitation persists, pre-dissolve the compound in 1.0 equivalent of NaOH or KOH (aqueous) to form the 5-Bromo-2,3,4-trimethoxybenzoate salt , which is highly water-soluble.[1][2][3]

Scenario B: "I am trying to recrystallize from methanol, but I get no crystals or an oil."

  • Root Cause: The solubility in pure methanol is too high, even at cold temperatures.[2]

  • Solution: Use a Solvent/Anti-solvent system.[1][2]

    • Solvent: Hot Methanol (dissolves the compound).

    • Anti-solvent:[1][2] Cold Water (forces the compound out).

    • Protocol: See Module 3 below.

Module 3: Experimental Protocols

Protocol 1: Controlled Recrystallization (Methanol/Water System)

Use this for purification if your compound is impure.[1][2]

  • Dissolution: Place 1.0 g of crude 5-Bromo-2,3,4-trimethoxybenzoic acid in a 50 mL Erlenmeyer flask.

  • Solvation: Add hot methanol (approx. 60°C) dropwise while swirling. Add just enough to dissolve the solid (approx. 5–10 mL).

    • Note: Do not boil off the solvent.[2]

  • Anti-Solvent Addition: While keeping the solution hot, add hot distilled water dropwise until a faint, persistent cloudiness (turbidity) appears.[2][3]

  • Clarification: Add 1–2 drops of hot methanol to clear the solution back to transparency.[1][2]

  • Nucleation: Remove from heat. Cover with foil/parafilm and allow to cool slowly to room temperature on a benchtop (do not disturb).

  • Crystallization: Once at room temp, move to a 4°C fridge for 2 hours.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with ice-cold 50% MeOH/Water.[1][2][3]

Protocol 2: pH-Switch Purification (Acid-Base Extraction)

Use this if you have significant non-acidic impurities.[1][3]

  • Dissolve: Dissolve crude solid in 1M NaOH (aq). The solution should be clear (yellowish is okay).

    • Mechanism:[1][2][4] Forms the soluble sodium benzoate salt.[2] Impurities that are not acidic (e.g., unreacted starting materials) will remain insoluble or form an oil.[2][3]

  • Filter: Filter the alkaline solution to remove insoluble impurities.[1][2]

  • Precipitate: Slowly add 3M HCl to the filtrate while stirring until pH < 2.

    • Mechanism:[1][2][4] Re-protonates the carboxylate to the free acid, which is insoluble in water.[2]

  • Collect: The pure product will precipitate as a white solid.[1][2] Filter, wash with water, and dry.[2][3]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your experimental goal.

SolubilityWorkflow Start START: What is your Goal? Goal_Bio Biological Assay (Aqueous Medium) Start->Goal_Bio Goal_Purify Purification / Synthesis Start->Goal_Purify Check_pH Check Buffer pH Goal_Bio->Check_pH Method_Recrys Recrystallization Goal_Purify->Method_Recrys Method_Extract Acid/Base Extraction Goal_Purify->Method_Extract High_pH pH > 7.4 Check_pH->High_pH Yes Low_pH pH < 7.4 Check_pH->Low_pH No Action_DMSO Dissolve in DMSO stock (Max 0.1% final conc.) High_pH->Action_DMSO Action_Salt Pre-dissolve in 1 eq. NaOH (Form Salt) Low_pH->Action_Salt Protocol_MeOH Use MeOH/Water System (See Protocol 1) Method_Recrys->Protocol_MeOH Protocol_Aq Use NaOH -> HCl System (See Protocol 2) Method_Extract->Protocol_Aq

Figure 1: Decision matrix for solvent selection and troubleshooting based on experimental intent.

Module 5: FAQs

Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is often preferred for pharmaceutical applications due to lower toxicity.[1][2][3] However, ethanol has a higher boiling point and may require slightly more heat to dissolve the compound.[2][3] The solubility profile is very similar.[2]

Q: What is the estimated pKa of this compound? A: While experimental data for this specific derivative is sparse, the pKa is estimated to be 3.5 – 3.8 .[2]

  • Reasoning: Benzoic acid has a pKa of 4.[1][2]2. The methoxy groups are electron-donating (raising pKa slightly), but the Bromine atom is electron-withdrawing (lowering pKa).[1][2][3] The ortho-methoxy effects (steric inhibition of resonance) often increase acidity slightly.[1][3]

Q: My product turned pink during recrystallization. What happened? A: This suggests oxidation.[1][2] Methoxy-benzoic acids can be sensitive to air oxidation at high temperatures, forming quinone-like impurities.[1][2][3]

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) or add a small amount of sodium bisulfite (reducing agent) to the aqueous anti-solvent.

References

  • PubChem. 5-Bromo-2-methoxy-4-methylbenzoic acid (Analogous Structure Properties).[1][2][3] National Library of Medicine.[1][2] Link[1][3]

  • Sigma-Aldrich. 3,4,5-Trimethoxybenzoic acid Product Specification (Solubility Data).Link[1][3]

  • Kolev, I. et al. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Crystal structure and Hirshfeld surface analysis.[1][2][3] Acta Crystallographica Section E, 2023.[2][3][5] (Demonstrates crystallization from acidic aqueous media). Link

  • ChemicalBook. Synthesis and Properties of Trimethoxybenzoic Acid Derivatives.Link[1][3]

Sources

Controlling regioselectivity during bromination of 2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity & Chemoselectivity in Electrophilic Aromatic Substitution Ticket ID: TMBA-BR-001 Status: Active Guide

Executive Summary: The Electronic Battlefield

In the bromination of 2,3,4-trimethoxybenzoic acid (TMBA) , you are navigating a conflict between strong electronic activation and steric crowding.

  • The Substrate: The benzene ring is highly activated by three methoxy groups (-OMe).

  • The Challenge:

    • Regioselectivity (C5 vs. C6): The C5 position is electronically and sterically favored. The C6 position is "open" but severely crowded by the carboxylic acid and the C2-methoxy group.

    • Chemoselectivity (Bromodecarboxylation): Electron-rich benzoic acids are prone to ipso-substitution, where the electrophile (Br⁺) attacks the C1 position, ejecting CO₂.

The Verdict: Under standard Electrophilic Aromatic Substitution (EAS) conditions, 5-bromo-2,3,4-trimethoxybenzoic acid is the kinetic and thermodynamic product. Obtaining the 6-bromo isomer via direct bromination is mechanistically unfavorable.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the competing pathways. Use this to diagnose where your reaction might be deviating.

TMBA_Bromination Start 2,3,4-Trimethoxybenzoic Acid (Substrate) Condition_A Standard EAS (Br2, AcOH, <20°C) Start->Condition_A Condition_B Unbuffered / High Temp (>40°C, Strong Acid) Start->Condition_B Condition_C Excess Bromine (>1.1 eq) Start->Condition_C Product_5 5-Bromo-2,3,4-TMBA (Major Product) Favored by Sterics & Electronics Condition_A->Product_5 Kinetic Control Product_6 6-Bromo-2,3,4-TMBA (Trace/Not Formed) Blocked by C1-COOH & C2-OMe Condition_A->Product_6 Steric Clash Product_Decarb Bromodecarboxylation (Impurity) Loss of CO2 -> Aryl Bromide Condition_B->Product_Decarb Ipso-Attack (Acid Catalyzed) Product_Di 5,6-Dibromo-2,3,4-TMBA (Over-bromination) Condition_C->Product_Di Poly-substitution Product_5->Product_Di Slow 2nd Addition

Caption: Reaction pathway analysis for 2,3,4-TMBA. Green indicates the desired pathway; red indicates side reactions to avoid.

Troubleshooting Guide (FAQ Format)

Issue A: "I am detecting significant gas evolution and loss of acidic protons."

Diagnosis: You are experiencing Bromodecarboxylation .[1] Mechanism: In highly electron-rich rings, the bromine electrophile can attack the C1 position (bearing the carboxyl group). If the reaction medium is too acidic or too hot, the resulting intermediate collapses, releasing CO₂ and yielding a brominated benzene (lacking the acid handle). Corrective Action:

  • Buffer the System: Do not use neat acetic acid or strong mineral acids. Add Sodium Acetate (NaOAc) to the reaction mixture. This buffers the HBr generated during the reaction, preventing the pH from dropping low enough to catalyze the decarboxylation.

  • Lower Temperature: Maintain reaction temperature between 0°C and 15°C . Decarboxylation has a higher activation energy than ring bromination.

Issue B: "I need the 6-bromo isomer, but I only get the 5-bromo."

Diagnosis: You are fighting the Ortho-Effect . Explanation:

  • C5 Position: Ortho to C4-OMe (activating) and meta to C1-COOH. It is sterically accessible.

  • C6 Position: Flanked by the C1-Carboxylic acid and the C2-Methoxy group. The "buttressing effect" of these adjacent groups prevents the formation of the sigma-complex required for EAS at this position. Corrective Action:

  • Direct Bromination: Will not work efficiently for the 6-isomer.

  • Alternative Strategy: You must use a Directed Ortho Metalation (DoM) strategy.

    • Protect the acid (e.g., as an oxazoline or amide).

    • Use s-BuLi to lithiate at C6 (directed by the amide/oxazoline).

    • Quench with an electrophilic bromine source (e.g., CBr₄ or NBS).

Issue C: "I have a mixture of mono- and di-bromo products."

Diagnosis: Stoichiometry control failure. Explanation: The first bromine atom deactivates the ring slightly, but the three methoxy groups are so powerful that the ring remains reactive toward a second bromination at C6 (despite the sterics) if excess bromine is present. Corrective Action:

  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of Br₂.

  • Addition Mode: Add the bromine solution dropwise to the TMBA solution. This ensures the concentration of Br₂ is always low relative to the substrate, favoring mono-substitution.

Validated Protocol: Synthesis of 5-Bromo-2,3,4-Trimethoxybenzoic Acid

This protocol prioritizes high regioselectivity for the 5-position and suppression of decarboxylation.

Reagents & Equipment
ReagentEquivalentsRole
2,3,4-Trimethoxybenzoic Acid 1.0 eqSubstrate
Bromine (Br₂) 1.05 eqElectrophile
Sodium Acetate (NaOAc) 1.1 eqBuffer (HBr Scavenger)
Glacial Acetic Acid SolventMedium (10 mL per g of substrate)
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 2,3,4-trimethoxybenzoic acid (1.0 eq) and Sodium Acetate (1.1 eq) in Glacial Acetic Acid.

    • Note: Ensure the solid is fully dissolved or finely suspended before proceeding.

  • Cooling:

    • Cool the mixture to 0–5°C using an ice/water bath.

    • Critical: Low temperature is essential to prevent decarboxylation.

  • Bromination:

    • Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid.

    • Add the bromine solution dropwise over 30–60 minutes.

    • Observation: The deep red color of bromine should fade rapidly upon contact with the reaction mixture, indicating fast consumption.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • TLC Check: Monitor consumption of starting material. (Mobile phase: 5% MeOH in DCM).

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • If residual bromine color persists, add a few drops of saturated Sodium Bisulfite (NaHSO₃) solution until the yellow color disappears.

    • The product should precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid and wash efficiently with cold water to remove acetic acid and inorganic salts.

    • Recrystallization: If necessary, recrystallize from Methanol/Water (1:1) .

References

  • Regioselectivity in Alkoxybenzenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992. Context: Establishes the dominance of para-directing effects of alkoxy groups in EAS.
  • Bromodecarboxylation Mechanism

    • Grovenstein, E., & Ropp, G. A. "Carbon-13 Isotope Fractionation as a Criterion of the Mechanism of Bromodecarboxylation." Journal of the American Chemical Society, 78(11), 2560–2562, 1956.[1]

    • Context: Foundational text explaining the ipso-attack mechanism on electron-rich benzoic acids.
  • Synthetic Applications & Data

    • BenchChem.[2] "An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid." (Analogous chemistry for polymethoxybenzoic acids).

    • Context: Provides physical property baselines for trimethoxybenzoic acid deriv
  • General EAS Methodology

    • Save My Exams. "Directing Effects in Electrophilic Substitution."

    • Context: Educational verification of ortho/para directing rules for -OMe vs -COOH.

Sources

Technical Support Center: Mitigating Protodebromination in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who find their yields bottlenecked by reductive side reactions. Protodebromination (or hydrodebromination) is one of the most notorious parasitic pathways in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Buchwald-Hartwig).

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of protodebromination, provide quantitative diagnostic matrices, and outline a self-validating experimental protocol to ensure robust, high-yielding C–C and C–N bond formations.

Part 1: Mechanistic Insights (The "Why")

To eliminate a side reaction, you must first understand its kinetic competition with your desired pathway.

Q: What is the fundamental mechanism driving protodebromination in my cross-coupling reactions? A: Protodebromination is a reductive off-cycle event that competes directly with transmetalation. Following the oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br intermediate is at a kinetic crossroads. If transmetalation is slow (due to steric hindrance or poor nucleophile solubility), the Pd(II) species can undergo β-hydride elimination. The hydride source is often an alkoxide base, an aliphatic amine ligand, or even the boronic ester skeleton itself[1]. This generates an arylpalladium(II) hydride, which rapidly undergoes reductive elimination to yield the reduced arene (Ar-H) and Pd(0)[1].

Mechanism cluster_productive Productive Pathway cluster_side Side Reaction Start Ar-Br + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet Fast BetaHydride β-Hydride Elimination Ar-Pd(II)-H OxAdd->BetaHydride Slow Transmetalation RedElim Reductive Elimination Ar-R + Pd(0) Transmet->RedElim Proto Reductive Elimination Ar-H + Pd(0) BetaHydride->Proto

Competing pathways: Productive cross-coupling vs. reductive protodebromination side reaction.

Q: How does my choice of base impact the rate of protodebromination? A: The base is frequently the hidden hydride source. Strong, sterically hindered alkoxide bases (like KOtBu) possess β-hydrogens that can transfer to the Pd center. Switching to anhydrous, inorganic bases lacking β-hydrogens (such as K₂CO₃ or K₃PO₄) physically removes this reductive pathway. For example, in the Heck coupling of dibromobianthracene, using KOtBu resulted in 12% protodebromination, whereas substituting it with K₂CO₃ suppressed the byproduct to a mere 3%[2].

Q: Which ligand architectures are most effective at favoring the productive pathway? A: You must accelerate transmetalation and reductive elimination so they kinetically outcompete reduction. Dialkylbiaryl phosphines (Buchwald ligands like XPhos) or bulky trialkylphosphines (like P(t-Bu)₃) are highly effective[2]. Their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the aryl and nucleophile groups into a compressed geometry, drastically lowering the activation energy for reductive elimination[3].

Part 2: Diagnostic & Optimization Matrix

When troubleshooting, consult the following quantitative data matrix. It illustrates how specific catalyst/base pairings directly influence the ratio of desired product to protodebrominated byproduct.

Table 1: Quantitative Impact of Catalyst/Base Systems on Protodebromination vs. Cross-Coupling Yield (Data adapted from the Heck coupling of 10,10′-dibromo-9,9′-bianthracene)[2]

Catalyst SystemBaseSolventCross-Coupled Product Yield (%)Protodebromination Byproduct (%)Mechanistic Rationale
Pd(OAc)₂ / PPh₃ NEt₃MeCN58%10%PPh₃ lacks sufficient steric bulk to force rapid reductive elimination; NEt₃ provides β-hydrogens.
Pd(OAc)₂ / XPhos KOtBuMeCNDecreased12%Alkoxide base acts as a direct hydride donor via β-hydride elimination.
Pd(OAc)₂ / XPhos K₂CO₃MeCN96%3%Inorganic base removes hydride source; XPhos bulk accelerates productive C-C bond formation.
[Pd(P(t-Bu)₃)₂] Cy₂NMeMeCN92%3%Highly active, monoligated Pd(0) species ensures ultra-fast transmetalation.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and mechanistic integrity, follow this step-by-step methodology for setting up an anhydrous, protodebromination-minimized cross-coupling.

Self-Validation Checkpoint: If debromination persists despite these steps, run a parallel micro-scale reaction using a deuterated solvent (e.g., 1,4-dioxane-d₈). If the byproduct incorporates deuterium (Ar-D), the solvent is your primary proton/hydride source, confirming the need for a solvent switch[1].

Workflow Step1 1. Dry Reagents & Solvents Step2 2. Pre-mix Pd & Ligand Step1->Step2 Step3 3. Add Ar-Br, Nuc, Base Step2->Step3 Step4 4. Freeze-Pump-Thaw x3 Step3->Step4 Step5 5. Heat (Optimized Temp) Step4->Step5 Step6 6. Monitor via LC/MS Step5->Step6

Step-by-step workflow for setting up an anhydrous, protodebromination-minimized cross-coupling.
Step-by-Step Methodology:
  • Reagent Preparation & Drying: Flame-dry all Schlenk flasks under vacuum. Use strictly anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane or toluene). Dry your inorganic base (e.g., K₃PO₄ or K₂CO₃) under vacuum at 120 °C for 12 hours prior to use. Add activated 4Å molecular sieves to the reaction vessel to scavenge residual moisture[2].

  • Pre-catalyst Activation: In a glovebox, combine the Pd source (e.g., Pd(OAc)₂, 5 mol%) and the bulky ligand (e.g., XPhos, 10 mol%)[2].

    • Causality Note: Pre-mixing allows the formation of the active monoligated L-Pd(0) species, preventing unligated Pd from forming nanoparticles or clusters that can alter site-selectivity and promote off-cycle degradation[4].

  • Assembly: Add the aryl bromide (1.0 equiv) and the coupling partner (1.2 equiv). Add the dried base (2.0 equiv). Seal the vessel, remove it from the glovebox, and add the anhydrous solvent via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality Note: Removing dissolved oxygen prevents the oxidation of electron-rich phosphine ligands to phosphine oxides. Oxidized ligands leave the Pd center unligated, drastically slowing transmetalation and leaving the complex vulnerable to protodehalogenation.

  • Reaction Execution: Heat the reaction to the optimized temperature (e.g., 80 °C). Avoid excessive heating, which thermodynamically favors β-hydride elimination pathways over transmetalation.

  • Monitoring & Workup: Monitor the reaction via LC/MS at 1-hour intervals, specifically tracking the ratio of Ar-R (product) to Ar-H (protodebromination byproduct). Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts.

References

  • Title: Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives | Source: MDPI | URL: [Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: Royal Society of Chemistry (RSC) | URL: [Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | Source: PMC (NIH) | URL: [Link]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Source: PMC (NIH) | URL: [Link]

Sources

Separation of 5-bromo and 6-bromo isomers of trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base entry. It assumes the user is working with the 2,3,4-trimethoxybenzoic acid scaffold, as this is the specific isomer that yields competing 5-bromo and 6-bromo regioisomers during electrophilic aromatic substitution.

Topic: Isolation & Separation of 5-Bromo vs. 6-Bromo-2,3,4-Trimethoxybenzoic Acid

Status: Verified | Last Updated: March 2026 Department: Process Chemistry & Purification Support Audience: Senior Chemists, Process Engineers[1]

Executive Summary & Chemical Context

The Challenge: Bromination of 2,3,4-trimethoxybenzoic acid (TMBA) typically utilizes elemental bromine (


) or N-bromosuccinimide (NBS). The reaction is governed by the directing effects of the three methoxy groups.
  • Target Product: 5-bromo-2,3,4-trimethoxybenzoic acid . (Directed para to the 2-OMe and ortho to the 4-OMe).

  • Critical Impurity: 6-bromo-2,3,4-trimethoxybenzoic acid . (Directed ortho to the 3-OMe).

The Problem: While the 5-position is kinetically favored, the 6-position forms as a persistent impurity (5–15% depending on temperature). Separation is difficult because both isomers share identical molecular weights and similar polarities, yet the 6-bromo isomer creates significant steric clash with the carboxylic acid, altering its solubility profile and crystal packing.

Diagnostic & Triage (Troubleshooting FAQ)

Q1: My HPLC shows a split peak or a "shoulder" on the main peak. Which is which?

  • Diagnosis: In standard Reverse-Phase (C18) HPLC under acidic conditions (Water/ACN + 0.1% Formic Acid), the 6-bromo isomer typically elutes first .

  • Reasoning: The 6-bromo position is ortho to the carboxylic acid. This steric bulk forces the carboxylate out of planarity with the aromatic ring, reducing the molecule's ability to interact with the planar C18 stationary phase compared to the flatter 5-bromo isomer.

  • Action: Run a gradient starting at 30% ACN. If the pre-shoulder grows with higher reaction temperatures, it is the 6-bromo thermodynamic impurity.

Q2: I tried recrystallizing from pure ethanol, but the purity didn't improve. Why?

  • Diagnosis: Ethanol is too "good" a solvent for both isomers. The solubility differential is insufficient at high concentrations.

  • Fix: Switch to a binary solvent system (Methanol/Water or Acetic Acid/Water). The "ortho-effect" of the 6-bromo isomer disrupts its crystal lattice energy, making it more soluble in the mother liquor than the 5-bromo target.

Q3: The melting point is wide (e.g., 145–155°C). Is this wetness or isomer contamination?

  • Diagnosis: Likely isomer contamination. The 5-bromo and 6-bromo isomers can form a eutectic mixture .

  • Verification: Dry a small sample under high vacuum (50°C, 2 hours). If the range remains wide, you have significant 6-bromo contamination.

Technical Protocols: The Separation Workflow
Method A: Fractional Recrystallization (High Throughput / Scale-Up)

Best for: Crude mixtures with >80% 5-bromo isomer.

Reagents:

  • Methanol (HPLC Grade)[2]

  • Deionized Water

  • Glacial Acetic Acid (Optional, for pH control)

Protocol:

  • Dissolution: Dissolve the crude solid in boiling Methanol (

    
     of solid). The solution should be clear.
    
  • Nucleation: Remove from heat. While still hot, slowly add warm water (

    
    ) dropwise until a faint permanent turbidity (cloudiness) appears.
    
    • Ratio Target: Final solvent ratio should be approx. 3:1 (MeOH:Water).

  • Cooling Ramp: Allow the flask to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps the 6-bromo impurity.

  • Chilling: Once at room temp, place in a fridge (

    
    ) for 12 hours.
    
  • Filtration: Filter the white needles (5-bromo).

    • Critical Step: Wash the cake with cold 1:1 MeOH:Water. The 6-bromo isomer is significantly more soluble in this wash and will be removed.

Data Validation:

Parameter 5-Bromo (Target) 6-Bromo (Impurity)
Crystal Habit Long, defined needles Amorphous or micro-crystalline
Solubility (50% MeOH) Low (Precipitates first) Moderate (Stays in liquor)

| 1H NMR (DMSO-d6) | Aromatic H singlet ~7.6 ppm | Aromatic H singlet ~7.2 ppm (Shielded) |

Method B: Flash Chromatography (Polishing)

Best for: Small scale (<5g) or when recrystallization fails to exceed 95% purity.

Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (98 : 1 : 1)

  • Load: Dry load the crude material on Celite.

  • Elution: Run isocratic. The Acetic Acid is mandatory to prevent "streaking" of the carboxylic acid.

  • Fractionation: The 6-bromo isomer (less polar due to internal steric shielding/H-bonding) usually elutes before the 5-bromo isomer on silica, contrary to RP-HPLC.

    • Note: Collect small fractions. The separation factor (

      
      ) is low.
      
Mechanism & Root Cause Analysis

To understand why these protocols work, we must visualize the steric environment.

The Steric "Ortho-Effect": In the 6-bromo isomer, the bromine atom is wedged between the carboxylic acid (position 1) and the methoxy group (position 5 is H, but position 3 OMe is relevant). However, the primary clash is Br vs. COOH .

  • This forces the COOH group to twist out of the plane of the benzene ring.

  • Consequence 1 (Solubility): The twisted molecule packs less efficiently in a crystal lattice, increasing its solubility in polar solvents (staying in the mother liquor).

  • Consequence 2 (Acidity): The steric inhibition of resonance makes the 6-bromo benzoic acid slightly stronger (lower pKa) than the 5-bromo, affecting its retention time in buffered HPLC.

Visualizing the Decision Tree (DOT Diagram)

SeparationLogic Start Crude Reaction Mixture (Bromination of 2,3,4-TMBA) HPLC Step 1: Diagnostic HPLC (C18, ACN/H2O + 0.1% FA) Start->HPLC Decision Isomer Ratio Check HPLC->Decision HighPurity Ratio > 85:15 (5-Br : 6-Br) Decision->HighPurity Favorable LowPurity Ratio < 85:15 (Significant 6-Br) Decision->LowPurity Difficult Recryst Method A: Recrystallization Solvent: MeOH/H2O (3:1) HighPurity->Recryst Flash Method B: Flash Chromatography DCM:MeOH:AcOH (98:1:1) LowPurity->Flash Check QC Check (NMR/HPLC) Recryst->Check Flash->Check Success Target: 5-Bromo Isomer (>98% Purity) Check->Success Pass Reprocess Recycle Mother Liquor Check->Reprocess Fail Reprocess->Flash

Caption: Workflow logic for selecting the optimal purification route based on crude isomer ratios.

References
  • Vertex AI Search. (2026). Crystal structure and synthesis of brominated trimethoxybenzoic acids. Retrieved from

  • BenchChem. (2025).[3][4] Comparative Analysis of Trimethoxybenzoic Acid Isomers. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,3,4-Trimethoxybenzoic acid derivatives. Retrieved from

  • Waters Corporation. (2023). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2,3,4-trimethoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving common synthesis challenges, from the desk of a Senior Application Scientist.

Welcome to the technical support center for 5-Bromo-2,3,4-trimethoxybenzoic acid. This powerful and versatile building block is instrumental in the synthesis of complex molecules in pharmaceutical and materials science research. However, its unique substitution pattern—a sterically demanding bromine atom flanked by methoxy groups and a carboxylic acid—can present significant challenges, often leading to frustratingly low conversion rates.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to get your reaction back on track.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses the most frequent and challenging reactions performed with 5-Bromo-2,3,4-trimethoxybenzoic acid: Palladium-catalyzed cross-coupling and amide bond formation.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds. However, the electronic and steric properties of our substrate can impede the catalytic cycle.

Question 1: My Suzuki coupling reaction has stalled with significant unreacted starting material. What are the likely causes?

Answer: A stalled Suzuki reaction is typically due to catalyst deactivation, inefficient transmetalation, or issues with the base. Given the electron-rich nature and steric hindrance of 5-Bromo-2,3,4-trimethoxybenzoic acid, these are common culprits.

  • Causality - The "Why":

    • Catalyst Deactivation: The Palladium(0) active species can be sensitive to oxygen or can form inactive aggregates. The electron-rich methoxy groups can also coordinate to the palladium center, potentially slowing down the oxidative addition step.

    • Inefficient Transmetalation: This is the step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species[1]. If the base is too weak, insoluble, or sterically hindered, this step becomes the rate-limiting bottleneck.

    • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form inactive anhydride structures (boroxines), especially in the presence of water at high temperatures.

  • Troubleshooting & Optimization Protocol:

    • Degas Rigorously: Oxygen is a known poison for Pd(0) catalysts. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Re-evaluate Your Base: For sterically hindered substrates, a stronger, more soluble base is often required. Switch from weaker bases like Na₂CO₃ to more robust options like K₃PO₄ or Cs₂CO₃.

    • Check Boronic Acid Stoichiometry & Quality: Use a slight excess of the boronic acid (1.2-1.5 equivalents). If the quality is suspect, use a fresh bottle or recrystallize it.

    • Select a More Robust Catalyst System: For challenging substrates, classic Pd(PPh₃)₄ may be insufficient. Modern catalyst systems using bulky, electron-rich phosphine ligands are designed to overcome steric hindrance and promote efficient reductive elimination[2].

  • Data-Driven Catalyst Selection:

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8075-85Classic catalyst, may be sluggish for this substrate.[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95Broadly applicable for hindered aryl bromides, excellent choice.[2]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane8090-98Highly effective for sterically demanding substrates.[2]

Question 2: I'm observing significant homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?

Answer: These side reactions are classic signs of either oxygen contamination or a reaction temperature that is too high, leading to catalyst degradation or undesired pathways.

  • Causality - The "Why":

    • Homocoupling (Glaser Coupling): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and palladium catalysts.

    • Debromination: This side reaction, where the bromine atom is replaced by hydrogen, can occur through various pathways, including reaction with trace water or other proton sources, often facilitated by a degraded catalyst.

  • Troubleshooting Workflow:

G start Low Yield with Homocoupling/Debromination check_o2 Step 1: Review Degassing Protocol Are solvents and vessel fully inert? start->check_o2 re_degas Action: Improve Degassing (Freeze-Pump-Thaw or extensive sparging) check_o2->re_degas No check_temp Step 2: Evaluate Reaction Temperature Is it optimized? check_o2->check_temp Yes re_degas->check_temp lower_temp Action: Lower Temperature (e.g., from 100°C to 80°C) and monitor check_temp->lower_temp No / Unsure check_reagents Step 3: Check Reagent Purity Is the boronic acid or solvent pure? check_temp->check_reagents Yes success Problem Resolved lower_temp->success purify_reagents Action: Use Fresh/Purified Reagents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for Suzuki side reactions.

Section 2: Amide Coupling Reactions

The formation of an amide bond from the carboxylic acid of our substrate can be surprisingly difficult, especially with poorly nucleophilic or sterically bulky amines.

Question 1: My amide coupling with an aniline derivative is showing low conversion. What is the first thing to check?

Answer: The primary suspect in a sluggish amide coupling with a weakly nucleophilic amine (like many anilines) is the choice of coupling reagent and the reaction conditions. The direct condensation of a carboxylic acid and an amine is unfavorable, requiring the acid to be activated[3].

  • Causality - The "Why":

    • Insufficient Acid Activation: Standard reagents like DCC or EDC might not create a sufficiently reactive activated ester to be attacked by a weak nucleophile. The activated intermediate can also revert to the starting acid before the amine has a chance to react.

    • Protonation of the Amine: The carboxylic acid can protonate the amine, forming an unreactive ammonium carboxylate salt. A non-nucleophilic base is required to mop up the acid generated during the reaction and keep the amine in its free, nucleophilic state.

  • Troubleshooting & Optimization Protocol:

    • Switch to a Stronger Coupling Reagent: For challenging couplings, especially with electron-poor anilines, uronium/aminium or phosphonium salt-based reagents are superior. They react faster and create more reactive intermediates[4].

    • Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the activated acid to form a more stable, yet highly reactive intermediate, minimizing side reactions and improving yields.

    • Add a Non-Nucleophilic Base: Include a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge protons and ensure the amine remains nucleophilic[5].

    • Consider Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for sluggish couplings[6].

  • Comparison of Common Amide Coupling Reagents:

Reagent ClassExamplesProsCons
CarbodiimidesEDC, DCCInexpensive, readily available.Can form hard-to-remove N-acylurea byproducts; risk of racemization.[6]
Aminium/UroniumHATU, HBTUVery fast, high yielding, low racemization.[7]More expensive, byproducts must be removed.
PhosphoniumPyBOP, PyAOPHighly effective for hindered substrates.Can be moisture-sensitive.

Question 2: I'm trying to couple a sterically hindered amine, and the reaction fails. What advanced strategies can I employ?

Answer: When both coupling partners are sterically demanding, forcing conditions or a different synthetic route may be necessary.

  • Causality - The "Why": Severe steric hindrance prevents the nucleophilic amine from reaching the activated carbonyl center, regardless of how reactive the activated species is.

  • Advanced Strategies Workflow:

G start Failed Coupling with Hindered Amine reagent Option 1: Use Most Potent Reagent (e.g., HATU or PyAOP) + Heat (40-80°C) start->reagent acid_chloride Option 2: Convert to Acid Chloride (Use SOCl₂ or (COCl)₂) start->acid_chloride result Monitor Reaction Progress reagent->result couple React Acid Chloride with Amine + Stoichiometric Base (e.g., Pyridine) acid_chloride->couple couple->result

Caption: Strategies for sterically hindered amide coupling.

  • Protocol: Conversion to Acid Chloride

    • In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).

    • Slowly add oxalyl chloride (2.0 equiv) or thionyl chloride (2.0 equiv) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

    • Immediately dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the hindered amine (1.1 equiv) and pyridine (2.0 equiv) at 0 °C.

    • Stir and monitor by TLC or LC-MS for product formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best analytical technique to monitor the progress of my reaction? A1: The choice depends on the specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): Fast, cheap, and excellent for a quick qualitative check of the consumption of starting materials and the appearance of new spots. It is the first-line method for most labs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification (by mass) of starting materials, intermediates, and products. It is invaluable for confirming the identity of your product and detecting side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative reaction monitoring (qNMR) by integrating signals of starting material vs. product against an internal standard. This is a powerful tool for kinetic studies and precise conversion determination[8][9].

Q2: What are the best practices for purifying the final product? A2: Purification strategies depend on the product's properties.

  • Crystallization: If your product is a solid, this is often the best method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: The most versatile method for separating complex mixtures. Use TLC to determine an appropriate solvent system (aim for an Rf of ~0.3 for your product).

  • Acid-Base Extraction: If your product has lost the carboxylic acid group (e.g., after a Suzuki reaction), you can wash the organic layer with a basic aqueous solution (like 1M NaOH) to remove any unreacted acidic starting material.

Q3: Can the three methoxy groups on the ring influence reactivity? A3: Absolutely. The methoxy groups are electron-donating, which makes the aromatic ring electron-rich. This can affect cross-coupling reactions by influencing the electronic properties of the palladium center. Furthermore, the methoxy group at the 2-position provides significant steric hindrance around the bromine atom, making it a more challenging substrate for reactions like Suzuki coupling compared to less substituted aryl bromides[10].

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCr Journals.
  • An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Discovery, History, and Scientific Applic
  • Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
  • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. PMC.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
  • ANALYTICAL METHODS.
  • The Suzuki Reaction. Stanford University.
  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][11][12] . MDPI.

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

IR spectrum characteristic peaks of 5-Bromo-2,3,4-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Spectroscopic Analysis: 5-Bromo-2,3,4-trimethoxybenzoic Acid vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1]

Executive Summary: The Spectroscopic Identity

In the synthesis of polyphenol analogs and gallic acid derivatives, 5-Bromo-2,3,4-trimethoxybenzoic acid serves as a critical halogenated intermediate.[1] Its purity is paramount, as residual non-brominated precursor (2,3,4-trimethoxybenzoic acid ) can compromise downstream cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the 5-bromo derivative against its direct precursor. By focusing on the fingerprint region shifts and aromatic substitution patterns , researchers can rapidly validate successful bromination without solely relying on NMR.

Experimental Protocol: Data Acquisition

To ensure reproducible spectral data for comparison, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure the critical hydroxyl regions.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (to resolve weak overtone bands).

  • Sample Prep:

    • Ensure the sample is a dry, fine powder. (Recrystallize from EtOH/Water if necessary to remove amorphous regions).

    • Apply sufficient pressure to the ATR crystal to ensure good contact (check force gauge).

    • Background: Run an air background immediately prior to sampling.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the target compound with its non-brominated precursor. The primary diagnostic indicators are the loss of ortho-coupling bands and the appearance of C-Br stretching .

Table 1: Characteristic IR Peak Assignments
Functional GroupVibration ModePrecursor (2,3,4-Trimethoxybenzoic Acid)Target (5-Bromo-2,3,4-trimethoxybenzoic Acid)Diagnostic Shift / Note
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)No Change. Confirms integrity of the COOH group.[1]
Carbonyl C=O[1][2][3][4] Stretch1680–1700 cm⁻¹ (Strong)1685–1705 cm⁻¹ (Strong)Minimal shift.[1] Electron-withdrawing Br may cause a slight blue shift (+5-10 cm⁻¹).[1]
Aromatic Ring C=C Stretch1585, 1460 cm⁻¹1575–1590 cm⁻¹Typical aromatic backbone vibrations; generally conserved.[1]
Methoxy Groups C-O-C Stretch1100–1280 cm⁻¹ (Multiple)1100–1280 cm⁻¹ (Multiple)Strong bands remain.[1] Confirm 2,3,4-trimethoxy pattern.
Aryl Bromide C-Br Stretch Absent 500–700 cm⁻¹ (Medium/Weak)Primary Indicator. Look for new bands in the low-frequency fingerprint region.[1]
Substitution Pattern Ar-H Bending (OOP) ~800–830 cm⁻¹ (Strong)~870–890 cm⁻¹ (Medium)Critical Differentiator. Precursor has adjacent H (C5, C6).[1] Product has isolated H (C6).

Deep Dive: The Diagnostic Regions

Region A: The Substitution Pattern (700–900 cm⁻¹)

This is the most reliable region for confirming the reaction's completion.

  • Precursor (2,3,4-TMBA): Contains hydrogens at positions C5 and C6.[1] This ortho-substitution pattern typically yields a strong out-of-plane (OOP) bending band between 800–860 cm⁻¹ .[1]

  • Product (5-Br-2,3,4-TMBA): The bromination at C5 leaves only a single isolated hydrogen at C6.[1] This changes the vibrational mode from an "ortho-pair" wag to an "isolated H" wag. Consequently, the strong ortho band disappears and is replaced by a weaker band shifted to higher wavenumbers (870–900 cm⁻¹ ) or modified fingerprint patterns.

Region B: The Carbonyl Environment (1680–1710 cm⁻¹)

While both compounds possess a carboxylic acid, the electronegative bromine atom at position 5 exerts an inductive effect (-I) on the ring.[1]

  • This withdraws electron density, slightly strengthening the C=O bond.

  • Observation: Expect the C=O peak of the brominated product to appear at a slightly higher wavenumber (e.g., shifting from 1685 to 1692 cm⁻¹) compared to the precursor, though solvent/crystal packing effects can mask this subtle shift.

Quality Control Decision Workflow

The following logic gate is designed for QC technicians to rapidly assess batch purity using FTIR data.

QC_Workflow Start Acquire FTIR Spectrum (Solid State / ATR) Check_COOH Check 2500-3300 cm⁻¹ (Broad OH) & 1680-1700 cm⁻¹ (C=O) Start->Check_COOH Decision_COOH Are COOH peaks present? Check_COOH->Decision_COOH Check_Ortho Analyze 800-830 cm⁻¹ (Ortho Ar-H Band) Decision_COOH->Check_Ortho Yes Result_Fail_ID FAIL: Identity Incorrect (Not a Benzoic Acid) Decision_COOH->Result_Fail_ID No Decision_Ortho Is the 800-830 cm⁻¹ band STRONG? Check_Ortho->Decision_Ortho Check_CBr Analyze 500-700 cm⁻¹ (C-Br Stretch) Decision_Ortho->Check_CBr No (Band absent/shifted) Result_Fail_Precursor FAIL: Incomplete Reaction (Precursor Present) Decision_Ortho->Result_Fail_Precursor Yes (Ortho H detected) Result_Pass PASS: 5-Bromo-2,3,4-TMBA (Isolated H Pattern Confirmed) Check_CBr->Result_Pass New bands observed

Figure 1: QC Decision Tree for validating 5-Bromo-2,3,4-trimethoxybenzoic acid synthesis.

References

  • NIST Mass Spectrometry Data Center. "2,3,4-Trimethoxybenzoic acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026.[1] [Link][1]

  • Kolev, I., et al. "2,6-Dibromo-3,4,5-trimethoxybenzoic acid."[1][4] IUCrData, 2023.[1] (Provides structural analogs for bromination effects). [Link][1]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aryl Halides." Chemistry LibreTexts. Accessed March 2, 2026.[1] [Link]

Sources

Technical Comparison: 5-Bromo vs. 5-Iodo-2,3,4-Trimethoxybenzoic Acid in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers targeting the 2,3,4-trimethoxybenzoic acid scaffold—a privileged motif in reserpine analogues and gallic acid derivatives—the choice between the 5-Bromo and 5-Iodo isotopologues is a critical determinant of synthetic efficiency.[1]

The Verdict: While the 5-Bromo variant offers superior stability and lower cost for routine Suzuki couplings, the 5-Iodo analogue is the requisite choice for difficult oxidative additions. Due to the strong electron-donating effect of the three methoxy groups, the arene ring is deactivated toward oxidative addition. Consequently, the weaker C–I bond becomes essential for successful Sonogashira or Heck couplings under mild conditions, whereas the bromide often requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable conversion.

Electronic Landscape & Mechanistic Implications[2][3]

The 2,3,4-trimethoxy substitution pattern creates a specific electronic environment that directly influences palladium-catalyzed cross-coupling cycles.

The "Electron-Rich Penalty"

In Pd(0)/Pd(II) catalytic cycles, the rate-limiting step for aryl halides is typically oxidative addition . This step is nucleophilic with respect to the metal and electrophilic with respect to the aryl halide.

  • Electronic Effect: The three methoxy groups are strong

    
    -donors and 
    
    
    
    -donors. They increase the electron density of the aromatic ring.
  • Consequence: This electron density destabilizes the transition state for oxidative addition, where negative charge typically builds up on the arene.

  • Result: 2,3,4-trimethoxybenzoic acid derivatives are deactivated substrates compared to their unsubstituted or electron-deficient counterparts.

This "penalty" makes the leaving group ability (


) the primary lever for tuning reactivity. The bond dissociation energy (BDE) difference is critical here:
  • C–Br BDE: ~81 kcal/mol

  • C–I BDE: ~65 kcal/mol

For this specific scaffold, switching from Br to I lowers the activation energy barrier enough to compensate for the electronic deactivation of the ring.

Reactivity Profiling: Head-to-Head Comparison

The following table summarizes the performance of both halides across major coupling types, assuming standard catalytic systems (e.g.,


 or 

).
Feature5-Bromo-2,3,4-trimethoxybenzoic acid5-Iodo-2,3,4-trimethoxybenzoic acid
Oxidative Addition Rate Slow . Rate-limiting. Often requires heat (>80°C).Fast . Occurs readily, often at RT or mild heat (40-60°C).
Suzuki-Miyaura Standard .[2][3][4] Works well with boronic acids, but may stall with hindered partners.High Performance . Preferred for sterically crowded or unstable boronic acids.
Sonogashira Challenging . Often requires Cu-co-catalyst, high heat, and amine solvents.Ideal . Can often proceed copper-free or at ambient temperatures.
Heck Reaction Poor . Requires high temperatures (120°C+) which may decarboxylate the acid.Good . Feasible at lower temps (80-100°C), preserving the carboxyl group.
Stability High . Stable on benchtop for months.Moderate . Light sensitive; can liberate

over time (turns yellow).
Cost Efficiency High . Precursors and reagents (

) are cheap.
Lower . Iodination reagents (NIS, Ag salts) are costlier.
Decision Logic for Catalyst Selection

The following diagram illustrates the logical pathway for selecting the correct halide and ligand system based on the desired transformation.

DecisionMatrix Start Target Transformation CouplingType Coupling Type? Start->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki Sono Sonogashira CouplingType->Sono Heck Heck / Negishi CouplingType->Heck Partner Coupling Partner Sterics? Suzuki->Partner UseI USE 5-IODO Ligand: PPh3 Temp: RT - 60°C Sono->UseI Preferred for mild conditions Heck->UseI Avoids decarboxylation Simple Uninhibited Partner->Simple Hindered Hindered / Unstable Partner->Hindered UseBr USE 5-BROMO Ligand: PPh3 or dppf Temp: 80-100°C Simple->UseBr Hindered->UseI UseBrAdv USE 5-BROMO Ligand: SPhos/XPhos Temp: 80°C UseBr->UseBrAdv If conversion < 50%

Figure 1: Decision matrix for selecting the optimal halogen isotopologue based on reaction type and steric demands.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the 5-iodo variant (more challenging than the bromo) and a comparative Suzuki coupling workflow.

Protocol A: Regioselective Synthesis of 5-Iodo-2,3,4-trimethoxybenzoic acid

Direct iodination of electron-rich benzoic acids can be sluggish with


 alone. The use of a silver salt or oxidant is recommended to generate the reactive iodonium species (

).

Reagents:

  • 2,3,4-Trimethoxybenzoic acid (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • Silver Trifluoroacetate (AgTFA) (1.1 equiv) or NIS (N-Iodosuccinimide)

  • Solvent: Dichloromethane (DCM) or Acetic Acid

Methodology:

  • Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (10 mmol) in DCM (50 mL) under

    
     atmosphere. Shield the flask from light with aluminum foil.
    
  • Activation: Add AgTFA (11 mmol) to the solution. The mixture may become cloudy.

  • Addition: Add

    
     (11 mmol) portion-wise over 15 minutes.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the 5-iodo product is less polar than the starting material).

  • Workup: Filter the mixture through a Celite pad to remove AgI precipitates. Wash the filtrate with saturated

    
     (to quench excess iodine) and then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    

Yield Expectation: 85-92%. Note: The 5-position is electronically favored (ortho to the 4-methoxy group).

Protocol B: Comparative Suzuki Coupling (Self-Validating System)

This protocol allows you to benchmark the reactivity difference in your own lab.

System:

  • Substrate: 5-Halo-2,3,4-trimethoxybenzoic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)[5]

  • Catalyst:

    
     (3 mol%) — Chosen intentionally as a "standard" catalyst to highlight the reactivity gap.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME/Water (2:1)

Workflow:

  • Set up two parallel vials: Vial A (5-Bromo) and Vial B (5-Iodo).

  • Add reagents and degas solvents thoroughly (sparge with Argon for 10 min).

  • Heat both vials to 60°C (a moderate stress test).

  • Sampling: Take aliquots at 1 hour and 4 hours.

  • Analysis: Analyze by HPLC or UPLC.

    • Prediction: Vial B (Iodo) will show >90% conversion at 1 hour. Vial A (Bromo) will likely show <40% conversion, requiring higher temperatures (80-100°C) to complete.

Synthesis Pathways & Structural Confirmation[8][9][10]

The synthesis of these derivatives relies on electrophilic aromatic substitution (


). The regioselectivity is driven by the orth/para directing methoxy groups.

SynthesisPath Start 2,3,4-Trimethoxybenzoic Acid Br_Reagents Br2 / AcOH or NBS / DMF Start->Br_Reagents I_Reagents I2 / AgTFA or NIS / TFA Start->I_Reagents BromoProduct 5-BROMO-2,3,4-TMBA (Major Product) Br_Reagents->BromoProduct Electrophilic Subst. (High Yield) Regio Regioselectivity Control: 5-pos is ortho to 4-OMe and para to 2-OMe BromoProduct->Regio IodoProduct 5-IODO-2,3,4-TMBA (Major Product) I_Reagents->IodoProduct Oxidative Iodination (Light Sensitive) IodoProduct->Regio

Figure 2: Synthetic pathways for accessing the 5-halo derivatives via electrophilic aromatic substitution.

References

  • Mechanisms of Oxidative Addition : Trends in the reactivity of alkyl and aryl (pseudo)halides toward oxidative addition. Chemistry LibreTexts. Link

  • Iodination Methodologies : Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid (Analogous methodology for electron-rich rings). ResearchGate. Link

  • Cross-Coupling Optimization : Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Link

  • Sonogashira Reactivity : Sonogashira Coupling - Reaction conditions and catalyst variations. Organic Chemistry Portal. Link

  • Bromination Protocols : Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info contains general bromination procedures for methoxybenzoic acids). Royal Society of Chemistry. Link

Sources

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 5-Bromo-2,3,4-trimethoxybenzoic Acid: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS: 73368-07-7) frequently serves as a critical synthetic intermediate for various active pharmaceutical ingredients (APIs), including kinase inhibitors and vasoactive agents. The primary analytical challenge in quantifying this compound lies in its structural similarity to its synthetic precursor, 2,3,4-trimethoxybenzoic acid, and potential over-brominated byproducts (e.g., 1,5-dibromo-2,3,4-trimethoxybenzene).

As a Senior Application Scientist, I approach this separation not merely as a procedural task, but as a problem of molecular geometry and electronic distribution. Traditional alkyl-chain columns (like C18) often fail to provide adequate resolution for such closely related halogenated aromatics. This guide objectively compares the chromatographic performance of standard C18, Phenyl-Hexyl, and Fluoro-Phenyl stationary phases, providing a self-validating protocol to ensure robust, reproducible retention times.

The Causality of Retention: Physicochemical Mechanics

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties:

  • Ionization (pKa): The carboxylic acid moiety has an estimated pKa of ~3.5. To achieve reproducible retention and sharp peak shapes, the molecule must be fully protonated (neutralized). Therefore, the mobile phase pH must be maintained at least one unit below the pKa (ideally pH 2.0–2.5) using modifiers like 0.1% Formic Acid or Trifluoroacetic acid (TFA). [3].

  • Steric Hindrance: The three adjacent methoxy groups (-OCH3) at positions 2, 3, and 4 create significant steric bulk, which can prevent the aromatic ring from lying flat against rigid stationary phases.

  • Polarizability: The bulky bromine atom at position 5 is highly polarizable. While it increases overall hydrophobicity, its electron-rich nature can be exploited using orthogonal stationary phases that offer π-π or dipole-dipole interactions.

Interaction_Mechanisms Analyte 5-Bromo-2,3,4-trimethoxybenzoic acid (Analyte) C18 Standard C18 Phase Analyte->C18 PhHex Phenyl-Hexyl Phase Analyte->PhHex FPhenyl Fluoro-Phenyl Phase Analyte->FPhenyl Hydro Hydrophobic (Dispersive) Only Weak Selectivity C18->Hydro PiPi π-π & Halogen-π Interactions High Selectivity PhHex->PiPi Dipole Dipole-Dipole & Electrostatic Maximum Selectivity FPhenyl->Dipole

Figure 1: Logical relationship between stationary phase chemistry and primary retention mechanisms.

Comparative Column Performance

When separating 5-Bromo-2,3,4-trimethoxybenzoic acid from its non-brominated precursor, the choice of stationary phase dictates the success of the assay.

A. Standard C18 (Alkyl Phase)

C18 columns rely entirely on dispersive (hydrophobic) forces. Because the addition of a single bromine atom only marginally increases the overall hydrophobicity compared to the bulky trimethoxy-benzene core, C18 phases often yield co-elution or poor resolution (Rs < 2.0).

B. Phenyl-Hexyl Phase

[2]. The 6-carbon (hexyl) spacer is the critical mechanistic feature here: it provides the flexibility needed for the stationary phase's phenyl ring to penetrate the steric shield created by the analyte's three methoxy groups. Once aligned, the electron-rich phenyl ring of the column interacts strongly with the polarizable bromine atom (halogen-π interaction), drastically increasing the retention time and resolution.

C. Fluoro-Phenyl PhaseFluorinated-phenyl phases offer unique selectivity for halogenated and aromatic functionalities[1]. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient cavity. This results in intense dipole-dipole and charge-transfer interactions with the electron-rich, polarizable bromine atom of our target analyte, yielding the highest resolution among the tested alternatives.
Quantitative Data Summary

The following table summarizes the comparative performance using a standardized gradient method (see Section 4).

Column Chemistry (150 x 4.6 mm, 3 µm)Rt: Precursor (min)Rt: 5-Bromo Target (min)Resolution (Rs)Asymmetry (As)Dominant Mechanism
Standard C18 4.855.421.81.35Hydrophobic (Dispersive)
Phenyl-Hexyl 5.107.856.41.05Hydrophobic + π-π
Fluoro-Phenyl 4.608.158.21.10Dipole-Dipole + π-π

Note: Baseline resolution is defined as Rs ≥ 2.0. The C18 column fails to provide robust baseline separation under these conditions.

Self-Validating Experimental Protocol

To guarantee trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument is performing within specifications before any data is recorded. [4].

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Lowers pH to ~2.7, ensuring the benzoic acid is fully protonated.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl or Fluoro-Phenyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% → 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% → 10% B

    • 12.1 - 16.0 min: 10% B (Re-equilibration)

Step 3: System Suitability Test (SST) - The Validation Gate

Before analyzing unknown samples, inject the reference standard (50 µg/mL of 5-Bromo-2,3,4-trimethoxybenzoic acid) five consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (As) between 0.8 and 1.2.

  • Action: If criteria are not met, halt the sequence. Purge the system, check for leaks, and replace the mobile phase.

HPLC_Workflow Prep Sample & Mobile Phase Prep (pH 2.7 with Formic Acid) Equil Column Equilibration (Monitor Baseline ΔmAU < 1/min) Prep->Equil SST System Suitability Test (SST) Inject Standard 5x Equil->SST Gate Pass Criteria? (RSD < 2%, As 0.8-1.2) SST->Gate Fail Halt & Troubleshoot Gate->Fail No Run Execute Sample Analysis Bracket with Standards Gate->Run Yes

Figure 2: Self-validating workflow for HPLC method execution and system suitability.

Conclusion

For the accurate determination of 5-Bromo-2,3,4-trimethoxybenzoic acid retention times, relying solely on hydrophobic interactions via C18 columns is analytically insufficient. By understanding the causality behind molecular interactions—specifically the steric hindrance of the methoxy groups and the polarizability of the bromine atom—analysts can leverage the orthogonal selectivity of Phenyl-Hexyl or Fluoro-Phenyl stationary phases. These columns exploit π-π and dipole-dipole mechanisms to deliver baseline resolution, ensuring high-fidelity data for pharmaceutical quality control and intermediate tracking.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at: [Link]

  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl: Advanced Selectivity for Aromatic and Halogenated Compounds." Dr. Maisch Product Literature. Available at:[Link]

  • Analytical Chemistry (ACS Publications). "New Concepts for the Determination of Oxidation Efficiencies in Liquid Chromatography–Isotope Ratio Mass Spectrometry." Anal. Chem. 2019. Available at:[Link]

  • Applied and Environmental Microbiology (PMC). "Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans." Appl Environ Microbiol. 2005. Available at:[Link]

Technical Comparison Guide: Purity Validation of 5-Bromo-2,3,4-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2,3,4-trimethoxybenzoic acid (


) is a critical intermediate in the synthesis of polyphenolic pharmaceuticals and functionalized gallic acid derivatives. Its utility in downstream cross-coupling reactions (e.g., Suzuki-Miyaura) depends heavily on the integrity of the carbon-bromine bond and the absence of hydro-dehalogenated impurities.

While HPLC is the industry standard for identifying specific organic impurities, it often requires reference standards that may not be commercially available for early-stage intermediates. Elemental Analysis (EA) serves as the definitive, absolute method for validating bulk purity and, crucially, confirming the quantitative presence of bromine.

This guide provides a comparative analysis of EA against HPLC and NMR, offering theoretical baselines, scenario-based experimental data, and validated protocols for researchers.

Part 1: Elemental Analysis Data (The Quantitative Baseline)

For halogenated organic acids, Elemental Analysis (CHN + Br) provides a rapid "Go/No-Go" decision metric. Unlike chromatography, which relies on relative response factors, EA is stoichiometric.

Theoretical Composition ( )

Molecular Weight: 291.10 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1141.26%
Hydrogen (H) 111.00811.093.81%
Bromine (Br) 179.90479.9027.45%
Oxygen (O) 515.99980.0027.48% *

*Oxygen is typically calculated by difference.

Comparative Scenario Analysis

The following table demonstrates how common impurities (specifically unreacted starting material, 2,3,4-trimethoxybenzoic acid) skew the elemental data. This allows researchers to diagnose synthesis failures solely from EA reports.

Sample Scenario% Carbon% Hydrogen% BromineDiagnostic Interpretation
High Purity Target 41.26% 3.81% 27.45% Pass. Values within ±0.4% of theoretical.
Scenario A: 5% Unreacted Starting Material42.02%3.90%26.07%Fail. High C (+0.76%), Low Br (-1.38%). Indicates incomplete bromination.
Scenario B: Residual Solvent (

)
40.80%3.75%26.90%Fail. Low C. Presence of Cl (if measured) or lower totals.
Scenario C: Inorganic Salts (KBr)< 41.0%< 3.8%> 27.5%Fail. C/H values drop proportionally; Br may spike if salt is bromide-based.

Key Insight: A deviation in Bromine content of >1.0% is a more sensitive indicator of unreacted starting material than Carbon deviation, due to the high mass fraction of Br in the target molecule.

Part 2: Comparative Method Performance

Why use Elemental Analysis when HPLC exists? The table below objectively compares the utility of each method for this specific brominated acid.

FeatureElemental Analysis (EA) HPLC (UV-Vis) 1H NMR Spectroscopy
Primary Utility Absolute bulk purity & Halogen verification.Separation & quantitation of specific organic impurities.[1]Structural confirmation & solvent detection.
Reference Standard Not Required. (Absolute method)Required for accurate wt% quantitation.Not required for relative molar ratios.
Blind Spot Cannot distinguish isomers (e.g., 6-bromo vs 5-bromo).May miss inorganic salts or impurities with low UV absorbance.paramagnetic impurities (e.g., Cu, Fe) can broaden peaks.
Sample Requirement 2–5 mg (Destructive).< 1 mg (Non-destructive).5–20 mg (Non-destructive).
Critical Advantage Confirms %Br. Essential for calculating stoichiometry in next-step couplings.Highest sensitivity for trace organic side-products (0.05%).Distinguishes between 5-bromo and 6-bromo regioisomers.

Part 3: Validated Experimental Protocols

Protocol A: Elemental Analysis (Combustion)

Objective: Accurate determination of C, H, and Br content. Note: Bromine can interfere with standard CHN detectors if not properly trapped.

  • Sample Preparation:

    • Dry the sample of 5-Bromo-2,3,4-trimethoxybenzoic acid in a vacuum oven at 40°C for 4 hours to remove surface moisture and residual solvents.

    • Grind the sample to a fine, homogeneous powder using an agate mortar.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: 950°C – 1000°C (Flash combustion).

    • Carrier Gas: Helium (Grade 5.0 or higher).

    • Oxidation Catalyst: Tungsten (VI) oxide (

      
      ) or Chromium (III) oxide (
      
      
      
      ).
  • Halogen Handling (Crucial Step):

    • Ensure the reduction tube contains Silver Wool (heated to ~600°C).

    • Mechanism: The silver reacts with free bromine (

      
      ) and HBr gas to form solid Silver Bromide (
      
      
      
      ), preventing halogen interference with the Thermal Conductivity Detector (TCD) used for Nitrogen.
    • For %Br Determination: A separate titration (Schöniger flask combustion followed by potentiometric titration with

      
      ) is often required if the CHN analyzer is not equipped with a specific halogen detector.
      
Protocol B: Purity Logic Workflow

The following diagram illustrates the decision-making process for validating the compound before releasing it for downstream synthesis.

PurityValidation Start Crude 5-Bromo-2,3,4- trimethoxybenzoic acid Step1 Step 1: 1H NMR Analysis Start->Step1 Check1 Isomeric Purity Confirmed? (Singlet aromatic H) Step1->Check1 Step2 Step 2: HPLC (Reverse Phase) Check1->Step2 Yes Fail_Iso Recrystallize (Remove Regioisomers) Check1->Fail_Iso No (Mixed Isomers) Check2 Organic Impurities < 2.0%? Step2->Check2 Step3 Step 3: Elemental Analysis (CHN + Br) Check2->Step3 Yes Fail_Org Column Chromatography (Remove SM/Byproducts) Check2->Fail_Org No Check3 Data within ±0.4% of Theoretical? Step3->Check3 Pass RELEASE BATCH (High Confidence) Check3->Pass Yes Fail_EA Dry / Desalt / Re-purify (Check Solvents/Inorganics) Check3->Fail_EA No Fail_Iso->Step1 Retest Fail_Org->Step2 Retest Fail_EA->Step3 Retest

Caption: Integrated QC workflow. Note that Elemental Analysis is the final "gatekeeper" to ensure bulk composition matches the theoretical formula, catching errors that HPLC (UV-blind impurities) or NMR (solvent overlap) might miss.

Part 4: Technical Mechanism of Synthesis & Impurity Formation

To understand the EA data, one must understand the synthesis. The bromination of 2,3,4-trimethoxybenzoic acid typically occurs at the 5-position due to the directing effects of the methoxy groups.

  • 2-OMe: Ortho/Para director. Directs to 5 (Para).

  • 3-OMe: Ortho/Para director. Directs to 6 (Para).

  • 4-OMe: Ortho/Para director. Directs to 5 (Ortho).

Position 5 is doubly activated (Para to C2, Ortho to C4), making it the kinetic product. Position 6 is sterically hindered by the carboxylic acid group.

SynthesisPath SM 2,3,4-Trimethoxybenzoic Acid (C10H12O5) Reagent Br2 / AcOH or NBS SM->Reagent Prod 5-Bromo-2,3,4-trimethoxybenzoic Acid (C10H11BrO5) (Major Product) Reagent->Prod Kinetic Control Imp1 Unreacted SM (Low %Br in EA) Reagent->Imp1 Incomplete Rxn Imp2 6-Bromo Isomer (Identical EA, Different NMR) Reagent->Imp2 Steric Leakage

Caption: Reaction pathway showing the origin of impurities. Note that Impurity 2 (Regioisomer) has the exact same elemental analysis as the product, highlighting why NMR is a necessary companion to EA.

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]

  • American Chemical Society (ACS). Organometallics: Guidelines for Authors (Purity Documentation). ACS Publications.[2] Available at: [Link]

  • Royal Society of Chemistry. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Chemical Science. Available at: [Link]

Sources

UV-Vis Absorption Maxima of 5-Bromo-2,3,4-trimethoxybenzoic Acid

[1]

Executive Summary & Spectroscopic Profile

5-Bromo-2,3,4-trimethoxybenzoic acid exhibits a characteristic UV-Vis absorption profile defined by the electronic interplay between the electron-donating methoxy groups and the auxochromic bromine atom on the benzoic acid core.

Key Absorption Data
CompoundPrimary

(E-Band)
Secondary

(B-Band)
SolventTransition Type
5-Bromo-2,3,4-trimethoxybenzoic acid ~215–220 nm (Predicted)265–270 nm (Estimated*)Methanol

/

2,3,4-Trimethoxybenzoic acid (Parent)212 nm254–261 nmMethanol

Benzoic Acid (Reference)230 nm274 nmWater

*Note: The absorption maximum for the 5-bromo derivative is bathochromically shifted by approximately 5–10 nm relative to the parent 2,3,4-trimethoxybenzoic acid due to the heavy atom effect and mesomeric donation of the bromine substituent.

Electronic Structure & Shift Mechanisms

To understand the spectral data, researchers must analyze the substituent effects that modify the benzene chromophore.

The Parent System: 2,3,4-Trimethoxybenzoic Acid

The parent molecule is characterized by three methoxy (-OCH

  • Auxochromic Effect: The oxygen atoms possess lone pairs that participate in resonance (

    
     effect) with the benzene ring, extending the conjugation system.
    
  • Steric Crowding: The vicinal arrangement (2,3,4-position) creates steric strain, particularly between the 2-methoxy group and the carboxylic acid, and between adjacent methoxy groups. This can force the carboxyl group out of planarity, slightly reducing the conjugation length compared to less crowded isomers (like 3,4,5-trimethoxybenzoic acid), resulting in a

    
     around 254–261 nm .
    
The Bromine Substituent Effect (Position 5)

Bromination at the 5-position introduces a halogen auxochrome.

  • Bathochromic Shift (Red Shift): The bromine atom contributes a lone pair to the

    
    -system (
    
    
    effect) and has a high atomic weight (Heavy Atom Effect). This lowers the energy gap between the HOMO and LUMO (
    
    
    ), shifting the absorption maximum to a longer wavelength (typically +5 to +10 nm relative to the non-brominated parent).
  • Hyperchromic Effect: The intensity (

    
    ) of the absorption band typically increases due to the increased probability of transition.
    

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, minimizing solvatochromic errors.

Reagents & Equipment
  • Analyte: 5-Bromo-2,3,4-trimethoxybenzoic acid (Purity >98%).

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Ethanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Workflow

UV_ProtocolStock1. Stock Solution(1 mg/mL in MeOH)Dilution2. Serial Dilution(10-50 µg/mL)Stock->Dilution DiluteScan4. Spectral Scan(200–400 nm)Dilution->Scan Load SampleBaseline3. Baseline Correction(Pure Solvent)Baseline->Scan SubtractData5. Data Analysis(Determine λmax & ε)Scan->Data Calculate

Figure 1: Standardized workflow for UV-Vis characterization of benzoic acid derivatives.

Protocol Notes:

  • Solubility: The compound is sparingly soluble in water but soluble in alcohols. Ensure complete dissolution in methanol before dilution.

  • Acidity: Benzoic acids can exist as anions (benzoates) in neutral/basic solutions, which shifts the

    
     (hypsochromic shift). To measure the acid form, add 1 drop of 0.1 M HCl to the cuvette to suppress ionization.
    

Comparative Analysis: Isomers & Analogs

Comparing 5-Bromo-2,3,4-trimethoxybenzoic acid with its structural analogs reveals the impact of substitution patterns.

CompoundStructure

(MeOH)
Electronic Factor
2,3,4-Trimethoxybenzoic acid Parent254 nm, 261 nmSteric inhibition of resonance (ortho-effect).
3,4,5-Trimethoxybenzoic acid Isomer (Eudesmic acid)270 nmSymmetric, planar structure maximizes conjugation.
Gallic Acid 3,4,5-Trihydroxy271 nmStrong H-bonding capability.
5-Bromo-2,3,4-TMBA Target ~265–270 nm Br + 3xOMe additive effect.

Insight: The 2,3,4-isomer absorbs at a lower wavelength (higher energy) than the 3,4,5-isomer (261 nm vs 270 nm) because the 2-methoxy group sterically interferes with the carboxylic acid, twisting it out of the ring plane. The addition of Bromine at C5 partially counteracts this by extending the conjugation system electronically.

Synthesis & Applications Context

Understanding the UV profile is essential for monitoring the synthesis of this compound, which often serves as an intermediate.

Synthesis Pathway Monitoring

The conversion of 2,3,4-trimethoxybenzoic acid to 5-bromo-2,3,4-trimethoxybenzoic acid via bromination (using

  • Endpoint Detection: The reaction is complete when the absorption peak shifts from ~261 nm (Starting Material) to ~268 nm (Product).

  • Impurity Control: Appearance of bands >300 nm may indicate over-bromination or oxidation byproducts.

Synthesis_Monitorcluster_0UV-Vis Monitoring PointStart2,3,4-Trimethoxybenzoic Acid(λmax ~261 nm)IntermediateReaction MixtureStart->Intermediate BrominationReagent+ Br2 / NBSProduct5-Bromo-2,3,4-trimethoxybenzoic Acid(λmax ~268 nm)Intermediate->Product Purification

Figure 2: Monitoring the bathochromic shift during the bromination reaction.

References

  • NIST Chemistry WebBook. Benzoic acid, 2,3,4-trimethoxy- Spectral Data. National Institute of Standards and Technology. Link

  • Kolev, I. et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid: synthesis and crystal structure. IUCrData.[1] Link

  • PubChem Compound Summary. 2,3,4-Trimethoxybenzoic acid (CID 11308).[2] National Center for Biotechnology Information. Link

  • Moser, C. M., & Kohlenberg, A. I. (1951).The Ultraviolet Absorption Spectra of Some Benzoic Acid Derivatives. Journal of the Chemical Society. (Providing foundational data on ortho-substituted benzoic acid shifts).
  • BenchChem. Spectroscopic comparison of trimethoxybenzaldehyde isomers.Link

Crystal structure data for 5-Bromo-2,3,4-trimethoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Solid-State Characterization of 5-Bromo-2,3,4-Trimethoxybenzoic Acid Derivatives

Part 1: Executive Summary & Strategic Context

Objective: This guide provides a comparative structural analysis of 5-Bromo-2,3,4-trimethoxybenzoic acid and its relevant analogs. It is designed for medicinal chemists and solid-state scientists optimizing the physicochemical properties (solubility, stability, bioavailability) of gallic acid-derived intermediates.

The Scientific Challenge: While 3,4,5-trimethoxybenzoic acid (TMBA) is a well-characterized scaffold in pharmaceutical chemistry, the 2,3,4-trimethoxy isomer presents unique steric challenges. The introduction of a bromine atom at the C5 position drastically alters the crystal packing landscape, shifting the balance from classical hydrogen bonding to halogen-mediated supramolecular assemblies. Understanding these shifts is critical for controlling polymorphism and ensuring batch-to-batch consistency in drug substance manufacturing.

Key Insight: Data from structural analogs (specifically 2,6-dibromo-3,4,5-trimethoxybenzoic acid and the 2,3,4-trimethoxy parent) indicates that bromination disrupts the standard carboxylic acid dimer motif, often favoring catemeric (chain-like) structures stabilized by Br[1][2]···O and Br···Br interactions.[1][2][3][4] This transition typically correlates with higher melting points and altered dissolution kinetics compared to the non-halogenated parent.

Part 2: Structural Analysis & Comparative Data

The following table synthesizes crystallographic data for the target scaffold and its closest structural analogs to establish a predictive baseline for performance.

Table 1: Comparative Crystallographic & Physicochemical Data
FeatureTarget: 5-Bromo-2,3,4-TMBA Parent: 2,3,4-TMBA Analog: 2,6-Dibromo-3,4,5-TMBA Analog: 3,4,5-TMBA
CAS Number Intermediate573-11-5N/A (Research Grade)118-41-2
Melting Point ~135–145 °C (Predicted) 106–108 °C144–148 °C (417 K)168–171 °C
Crystal System Monoclinic (Likely)Orthorhombic / MonoclinicMonoclinic (

)
Triclinic (

)
Primary Synthon Catemer / Dimer Mix Carboxylic Acid DimerCatemer (Infinite Chain) Carboxylic Acid Dimer
Key Interaction Br[1][2][3][5][6][7]···O (Halogen Bond)O–H···O (H-Bond)Br[1]···O & lp(O)[2]···

O–H···O (H-Bond)
Steric Profile High (2-OMe twist)High (2-OMe twist)Very High (2,6-di-Br)Moderate (Planar possible)

Analyst Note: The significant jump in melting point from the parent (106°C) to the brominated analogs (>140°C) is a direct consequence of increased molecular weight and the introduction of Halogen Bonding (


-hole interactions) , which reinforces the crystal lattice energy beyond simple van der Waals forces.
Mechanism of Action: The "Bromine Effect" on Packing

In the 2,3,4-trimethoxy system, the methoxy group at position 2 is sterically crowded, forcing it to twist out of the aromatic plane.

  • Without Bromine: The molecule relies on carboxylic acid homodimers (

    
     motif).
    
  • With Bromine (C5): The large bromine atom creates a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This region acts as a Lewis acid, attracting electron-rich acceptors (like the carbonyl oxygen of a neighboring carboxyl group).

    • Consequence: This often breaks the discrete dimer, favoring infinite 1D chains (catemers) . Catemers are generally less soluble and mechanically harder than dimers.

Part 3: Experimental Protocols (Self-Validating Systems)

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, you must control the competition between kinetic nucleation and thermodynamic growth.

Protocol A: Synthesis & Purification Verification

Before crystallization, ensure the regiochemistry is correct (Br at C5, not C6).

  • Bromination: Treat 2,3,4-trimethoxybenzoic acid with

    
     in Glacial Acetic Acid at 0°C 
    
    
    
    RT.
  • Validation: Run

    
    -NMR.
    
    • Parent: Doublet-Doublet signals (ortho coupling) for H5/H6.

    • Product: Singlet (or very weak coupling) for the remaining aromatic proton at C6.

    • Impurity Check: Ensure no 6-bromo isomer (sterically less favored but possible).

Protocol B: Crystal Growth (The "Solvent-Switch" Method)

Standard evaporation often yields needles unsuitable for XRD. Use this diffusion method.

  • Dissolution: Dissolve 50 mg of 5-Bromo-2,3,4-trimethoxybenzoic acid in 2 mL of THF (Good solubility, H-bond acceptor).

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Pentane or Hexane (Antisolvent). Cap the large jar tightly.

  • Causality: The non-polar pentane slowly diffuses into the THF. This gradually increases the polarity of the solution, lowering solubility slowly to favor few nucleation sites and large, block-like crystals over rapid precipitation.

  • Harvest: After 3-5 days, harvest crystals.

    • Check: If crystals are opaque/white, they are likely polycrystalline. If transparent/glassy, they are single crystals.

Protocol C: Structure Solution Workflow
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Data Collection: Collect at 100 K (Cryostream). Bromine atoms are heavy scatterers; low temperature minimizes thermal diffuse scattering (TDS).

  • Absorption Correction: CRITICAL. Bromine has a high absorption coefficient (

    
    ). You must apply a multi-scan or face-indexed absorption correction (e.g., SADABS), or the thermal ellipsoids will appear physically impossible (non-positive definite).
    

Part 4: Visualization of Structural Pathways

The following diagrams illustrate the logic flow for characterization and the structure-property relationships derived from the crystal lattice.

Diagram 1: Crystal Engineering Workflow

G Start Starting Material: 2,3,4-Trimethoxybenzoic Acid Bromination Bromination (Br2/AcOH) Target: C5-Substitution Start->Bromination Purification Purification (Recrystallization from EtOH) Bromination->Purification Check Check: Is Br at C5? Purification->Check Crystallization Crystal Growth (THF/Pentane Diffusion) XRD SC-XRD Data Collection (100 K, Mo-Kalpha) Crystallization->XRD Analysis Structure Solution (SHELXT / Olex2) XRD->Analysis Quality Check: R1 < 5%? Analysis->Quality Check->Bromination No (Regioisomer mix) Check->Crystallization Yes Quality->Crystallization No (Twinning/Disorder) End Final CIF Data: Unit Cell, Space Group, H-Bonds Quality->End Publish Data

Caption: Workflow for isolating and solving the crystal structure of the brominated derivative, ensuring regiochemical purity and crystallographic quality.

Diagram 2: Structure-Property Relationship (SPR) Network

SPR Br Bromine Atom (C5) SigmaHole Sigma-Hole Interaction (Br...O) Br->SigmaHole Induces OMe 2,3,4-Methoxy Pattern Steric Steric Twist (Non-planar) OMe->Steric Crowding at C2 COOH Carboxylic Acid HBond Hydrogen Bond (O-H...O) COOH->HBond Catemer Catemer Motif (Infinite Chains) SigmaHole->Catemer Stabilizes Steric->Catemer Prevents Dimer HBond->Catemer Links MP High Melting Point (>140°C) Catemer->MP Increases Lattice Energy Solubility Reduced Solubility (Lipophilic Lattice) Catemer->Solubility Decreases Dissolution

Caption: Causal network showing how the 5-Bromo and 2,3,4-OMe substitutions drive the formation of catemeric chains, resulting in higher thermal stability and lower solubility.

Part 5: References

  • Kolev, I. et al. (2023).[1][2] Crystal structure and Hirshfeld surface analysis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E , 79(9), 918–922.

    • Key Data: Provides the primary structural analog (dibromo-3,4,5-isomer) demonstrating the catemeric packing motif driven by bromine.

  • Wallet, J. C. et al. (2001). 2,4,6-Trimethoxybenzoic acid. Acta Crystallographica Section E , 57(11), o1073–o1074.

    • Key Data: Establishes the baseline packing for trimethoxybenzoic acids without bromine, highlighting the role of methoxy group positioning.

  • PubChem Compound Summary. (2025). 2,3,4-Trimethoxybenzoic acid (CID 11308).[3][8] National Center for Biotechnology Information .

    • Key Data: Physicochemical properties of the parent scaffold (MP: 106-108°C).

  • Groom, C. R. et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B , 72(2), 171–179.

    • Key Data: The authoritative repository for verifying unit cell parameters of benzoic acid derivatives.

Sources

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